ALDH1A1-IN-4
Beschreibung
Eigenschaften
Molekularformel |
C20H15ClN2 |
|---|---|
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
1-benzyl-2-(4-chlorophenyl)benzimidazole |
InChI |
InChI=1S/C20H15ClN2/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23(20)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI-Schlüssel |
XQVAAXWMDWEOJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Molecular Strategy of ALDH1A1-IN-4: A Competitive Inhibition Mechanism
FOR IMMEDIATE RELEASE
A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the mechanism of action for ALDH1A1-IN-4, a potent and fluorogenic competitive inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, and it is also recognized as a marker for cancer stem cells, making it a significant target in oncology research.[1][2][3][4] this compound presents a valuable tool for studying ALDH1A1 function and for the development of novel therapeutics.
Executive Summary
This compound functions as a competitive inhibitor by directly binding to the substrate-binding pocket of the ALDH1A1 enzyme. This interaction physically obstructs the enzyme's active site, preventing the binding of its natural aldehyde substrates and subsequent enzymatic activity. This mode of inhibition is supported by kinetic studies, computational docking, and cellular assays. Notably, this compound exhibits a fluorogenic response upon binding, a characteristic that facilitates its use in high-throughput screening for other ALDH1A1 inhibitors.
Core Mechanism of Action: Competitive Inhibition
The primary mechanism of action for this compound is competitive inhibition. This is substantiated by kinetic analyses demonstrating that the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate without significantly affecting the maximum reaction velocity (Vmax).
Molecular Interaction:
Computational docking studies utilizing the ALDH1A1 crystal structure (PDB ID: 7JWU) reveal that this compound preferentially binds to the substrate-binding pocket rather than the NAD⁺ cofactor site.[5] This binding is characterized by a higher docking score (93 ± 6) compared to the known ALDH1A1 inhibitor N-benzylisatin (NBI) (67 ± 3).[5] The isatin motif of this compound is positioned within the active site, leading to a lower binding free energy (−26.87 ± 2.14 kcal mol⁻¹) when compared to alternative binding orientations.[6]
Fluorogenic Properties:
A key feature of this compound is its fluorogenic nature. Upon binding to the hydrophobic active site of ALDH1A1, the compound exhibits a significant three-fold increase in fluorescence intensity and a redshift of approximately 20 nm.[5][6] This property is instrumental for displacement-based enzyme assays.
Quantitative Analysis of Inhibition and Binding
The inhibitory potency and binding affinity of this compound have been quantified through various biochemical and biophysical assays.
| Parameter | Value | Method | Reference |
| IC₅₀ | 370 ± 8 nM | NAD⁺ reduction assay | [6] |
| Kᵢ | 38 ± 5 nM | [5] | |
| Kᵢ | 63 ± 14 nM | [6] | |
| Kᴅ (absolute) | 102 ± 4 nM | Stopped-flow spectroscopy | [5] |
| kₒₙ | (2.84 ± 0.32) × 10⁻⁴ nM⁻¹s⁻¹ | Stopped-flow spectroscopy | [5] |
| kₒff | (2.885 ± 0.201) × 10⁻² s⁻¹ | Stopped-flow spectroscopy | [5] |
Cellular Activity and Effects
The inhibitory action of this compound has been validated in cellular contexts. In cancer cell lines with high ALDH1A1 expression, such as MIA PaCa-2, PANC-1, and MDA-MB-231, treatment with this compound leads to a marked reduction in intracellular ALDH activity.[5][6] This was confirmed using the AldeRed assay, where a decrease in red fluorescence indicates effective inhibition of the enzyme within the cellular environment.[6] Despite its potent enzymatic inhibition, this compound exhibits minimal cytotoxicity, with an IC₅₀ greater than 100 µM in the tested cancer cell lines.[5]
Signaling Pathway Context: ALDH1A1 in Retinoic Acid Synthesis
ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, catalyzing the oxidation of retinal to RA.[3][7] RA is a crucial signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1][3] By inhibiting ALDH1A1, this compound can effectively modulate the RA signaling pathway, which has significant implications in both normal physiological processes and diseases like cancer.
Experimental Protocols
ALDH1A1 Inhibition Assay (NAD⁺ Reduction):
-
The inhibitory potency of this compound was determined by monitoring the reduction of NAD⁺ to NADH.
-
The reaction mixture contained ALDH1A1 enzyme, NAD⁺, and the substrate propionaldehyde or benzaldehyde in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).[8]
-
This compound was added at varying concentrations.
-
The reaction was initiated by the addition of the aldehyde substrate.
-
The formation of NADH was monitored by measuring the increase in absorbance at 340 nm over time at 25°C.[6]
-
IC₅₀ values were calculated from the dose-response curves.
Stopped-Flow Spectroscopy for Binding Kinetics:
-
Pre-steady-state kinetics of this compound binding to ALDH1A1 were characterized using stopped-flow spectroscopy.
-
A solution of ALDH1A1 (e.g., 100 nM) was rapidly mixed with a solution of this compound (e.g., 1 µM).
-
The increase in fluorescence intensity upon binding was monitored over time using a cutoff filter (e.g., 515 nm).[5]
-
The association (kₒₙ) and dissociation (kₒff) rate constants were determined by fitting the data to single exponential one-phase association and decay models, respectively.[5]
-
The absolute dissociation constant (Kᴅ) was calculated as the ratio of kₒff/kₒₙ.[5]
Computational Docking:
-
Molecular docking studies were performed to predict the binding mode of this compound to ALDH1A1.
-
The crystal structure of ALDH1A1 (PDB ID: 7JWU) was used as the receptor.[5]
-
The structure of this compound was docked into the substrate-binding site and the NAD⁺ site of the enzyme.
-
Binding energies and docking scores were calculated to determine the most favorable binding pose.[5]
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
ALDH1A1-IN-4 chemical structure and properties
An In-depth Technical Guide on ALDH1A1-IN-4
Introduction
Aldehyde dehydrogenase 1 family, member A1 (ALDH1A1) is a cytosolic enzyme that plays a critical role in cellular detoxification by catalyzing the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids[1][2]. Its functions are integral to various biological processes, including the biosynthesis of retinoic acid (RA), a key regulator of cell growth, differentiation, and development[1][3][4]. Increased ALDH1A1 expression is strongly associated with cancer stem cells (CSCs) across numerous tumor types, contributing to chemoresistance, tumor progression, and poor patient prognosis[5][4][6][7][8]. Consequently, ALDH1A1 has emerged as a significant therapeutic target in oncology.
This compound, also referred to as compound A1, is a potent and selective inhibitor of the ALDH1A1 enzyme[9][10]. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a small molecule inhibitor designed for high potency against the ALDH1A1 isoenzyme. Its key chemical and physical characteristics are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 23982-86-7 | [9] |
| Molecular Formula | C₂₀H₁₅ClN₂ | [10] |
| Molecular Weight | 318.8 g/mol | [10] |
| Appearance | (Not specified in search results) | |
| Solubility | (Not specified in search results) | |
| Storage | Room temperature in continental US | [9] |
Table 2: Biological Activity of this compound
| Parameter | Value | Description | Source |
| Target | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | A key enzyme in aldehyde metabolism and retinoic acid synthesis. | [9][10] |
| IC₅₀ | 0.32 μM | The half maximal inhibitory concentration against ALDH1A1. | [9][10] |
| Mechanism of Action | Potent Inhibitor | Binds to the aldehyde-binding pocket of ALDH1A1. | [1][9] |
Mechanism of Action and Biological Significance
This compound functions as a potent inhibitor of ALDH1A1[9][10]. By inhibiting ALDH1A1, it disrupts key cellular processes, making it a valuable tool for cancer research.
The primary functions of ALDH1A1 that are targeted by this inhibitor include:
-
Retinoic Acid (RA) Synthesis: ALDH1A1 is a critical enzyme in the conversion of retinaldehyde to retinoic acid[1][3][4]. RA is a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis[5][3]. Inhibition of ALDH1A1 can thus alter these fundamental cellular pathways.
-
Detoxification and Chemoresistance: ALDH1A1 detoxifies aldehydes generated by lipid peroxidation and metabolizes chemotherapeutic agents like cyclophosphamide into inactive forms[1][5][11]. High ALDH1A1 activity is a hallmark of cancer stem cells and is linked to resistance to various cancer therapies[3][6][11]. Inhibiting ALDH1A1 can therefore potentially re-sensitize cancer cells to chemotherapy[3][6].
-
Regulation of Oxidative Stress: The enzyme metabolizes reactive aldehydes, such as 4-hydroxynonenal (4-HNE), which are products of oxidative stress-induced lipid peroxidation[1][11]. By inhibiting ALDH1A1, the accumulation of these toxic aldehydes can lead to increased cellular stress and apoptosis, particularly in cancer cells[12].
Signaling Pathways Involving ALDH1A1
The inhibition of ALDH1A1 by this compound can modulate several critical signaling pathways implicated in cancer progression and stem cell biology.
Retinoic Acid (RA) Synthesis Pathway
ALDH1A1 is the rate-limiting enzyme in the synthesis of RA from Vitamin A (retinol). Inhibition of ALDH1A1 directly blocks this pathway, affecting downstream gene regulation controlled by RA receptors (RAR) and retinoid X receptors (RXR).
Caption: Inhibition of the Retinoic Acid synthesis pathway by this compound.
ALDH1A1-Mediated Chemoresistance and Stemness
High ALDH1A1 activity is a marker for cancer stem cells (CSCs) and contributes to drug resistance. Several upstream pathways, such as Wnt/β-catenin and MUC1-C, can induce ALDH1A1 expression, promoting CSC properties.
Caption: Key pathways regulating ALDH1A1-mediated cancer stem cell properties.
Role in NF-κB Signaling and Immune Suppression
Recent studies have shown that ALDH1A1 activity can promote breast tumor progression by activating NF-κB signaling, leading to the secretion of granulocyte-macrophage colony-stimulating factor (GM-CSF) and subsequent expansion of myeloid-derived suppressor cells (MDSCs), which suppress T-cell immunity[13][14].
Caption: ALDH1A1-mediated activation of NF-κB and immune suppression.
Experimental Protocols
The following section outlines generalized protocols for assessing the activity of ALDH1A1 inhibitors like this compound.
In Vitro ALDH1A1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1. The activity is monitored by measuring the rate of NAD⁺ reduction to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Preparation: Prepare stock solutions of ALDH1A1, NAD⁺, substrate, and this compound at desired concentrations.
-
Reaction Setup: In each well of the 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., in a serial dilution) to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Enzyme Addition: Add the ALDH1A1 enzyme to all wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NAD⁺ and aldehyde substrate mixture to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: General workflow for an in vitro ALDH1A1 enzyme inhibition assay.
Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)
This assay is used to identify and quantify the population of cells with high ALDH activity within a heterogeneous cell sample, often used as a marker for cancer stem cells.
Materials:
-
ALDEFLUOR™ Assay Kit (containing the ALDH substrate BAAA and the specific ALDH inhibitor DEAB)
-
Cancer cell lines of interest (e.g., MDA-MB-231)
-
This compound or other test compounds
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest and wash cells, then resuspend them in ALDEFLUOR™ assay buffer to a concentration of 1x10⁶ cells/mL.
-
Inhibitor Pre-treatment: Incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Staining: Prepare two tubes for each condition: one "test" sample and one "control" sample.
-
Substrate Addition: Add the activated ALDEFLUOR™ substrate (BAAA) to the "test" samples.
-
DEAB Control: Immediately add the ALDH inhibitor DEAB to the "control" samples. This provides a baseline for fluorescence.
-
Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, using the green fluorescence channel (e.g., FITC).
-
Data Analysis: Use the DEAB-treated control sample to set the gate for the ALDH-positive (ALDHbright) cell population. Quantify the percentage of ALDHbright cells in the test samples treated with this compound and compare it to the untreated control to determine the inhibitor's effect on cellular ALDH activity.
Conclusion
This compound is a potent and valuable chemical probe for studying the function of the ALDH1A1 enzyme. Its ability to selectively inhibit ALDH1A1 allows for the detailed investigation of this enzyme's role in retinoic acid signaling, cancer stem cell biology, and chemoresistance[1][6][9]. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage this compound in their studies to better understand ALDH1A1-related pathologies and develop novel therapeutic strategies targeting this crucial enzyme.
References
- 1. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH1A1 - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 11. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
ALDH1A1-IN-4: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the target selectivity profile of ALDH1A1-IN-4, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This guide synthesizes available data on its binding affinity, cross-isoform selectivity, and the experimental methodologies used for its characterization.
Executive Summary
This compound (also referred to as compound A1) is a selective inhibitor of the ALDH1A1 isoenzyme, a key enzyme in cellular detoxification and the biosynthesis of retinoic acid.[1] Overexpression of ALDH1A1 is linked to cancer stem cell survival and resistance to chemotherapeutic agents like cyclophosphamide.[1] this compound was developed to selectively target this enzyme, thereby offering a potential strategy to overcome drug resistance in cancer.[1] Biochemical assays confirm its potent inhibition of ALDH1A1 with an IC50 value of 0.32 μM.[1] Critically, the compound shows high selectivity, exhibiting no significant inhibitory activity against the closely related isoforms ALDH2 and ALDH3A1, which is crucial for minimizing off-target effects.[1]
Target Selectivity Profile
The selectivity of this compound is a key attribute, ensuring its activity is focused on the intended target while sparing other homologous enzymes that have vital physiological roles.
ALDH Isoform Selectivity
Quantitative analysis demonstrates that this compound is a highly selective inhibitor of ALDH1A1. In enzymatic assays, it showed potent inhibition of ALDH1A1 while displaying no significant activity against ALDH2 and ALDH3A1.[1] This selectivity is vital, as non-selective inhibition of ALDH2, a critical enzyme in alcohol metabolism, can lead to undesirable side effects.
Table 1: ALDH Isoform Inhibition Profile of this compound
| Target Isoform | IC50 (μM) | Fold Selectivity vs. ALDH1A1 |
|---|---|---|
| ALDH1A1 | 0.32 | - |
| ALDH2 | >100 | >312x |
| ALDH3A1 | >100 | >312x |
(Data sourced from Gera Narendra, et al., 2024.[1] Note: ">100 µM" indicates no significant inhibition was observed up to the highest tested concentration.)
Broader Off-Target Profile (Representative Data)
While a comprehensive off-target screen for this compound is not publicly available, data from other well-characterized, highly selective ALDH1A1 inhibitors, such as NCT-505, provide a representative profile. These inhibitors typically show high selectivity against other ALDH1A subfamily members and other dehydrogenases.
Table 2: Representative Selectivity Profile of a Highly Selective ALDH1A1 Inhibitor (NCT-505)
| Target | IC50 (μM) |
|---|---|
| ALDH1A1 | 0.007 |
| ALDH1A2 | >57 |
| ALDH1A3 | 22.8 |
| ALDH2 | 20.1 |
| ALDH3A1 | >57 |
| HPGD (15-hydroxyprostaglandin dehydrogenase) | >57 |
| HSD17β4 (17β-Hydroxysteroid dehydrogenase 4) | >57 |
(This data is for the representative compound NCT-505 and is intended to illustrate the expected broader selectivity of a highly optimized ALDH1A1 inhibitor.)
Signaling and Experimental Frameworks
Understanding the biological context and experimental validation of this compound is crucial for its application in research and development.
ALDH1A1 Signaling Pathway
ALDH1A1 is a critical enzyme in the conversion of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis. In cancer stem cells, elevated ALDH1A1 activity contributes to chemoresistance.
Experimental Protocols
The following sections detail the methodologies used to characterize the selectivity and target engagement of ALDH1A1 inhibitors.
In Vitro Enzymatic Selectivity Assay
This biochemical assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified ALDH isoforms.
Principle: The dehydrogenase activity of ALDH enzymes is measured by monitoring the production of NADH, which absorbs light at 340 nm. The rate of NADH formation is proportional to enzyme activity. The IC50 value is determined by measuring the reduction in this rate at various inhibitor concentrations.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Na+ BES, pH 7.5.
-
Enzyme Stock: Purified recombinant human ALDH1A1, ALDH2, and ALDH3A1 are diluted to a working concentration (e.g., 100–200 nM for ALDH1A1/2, 20 nM for ALDH3A1).[2]
-
Cofactor Stock: 200 μM NAD+ in assay buffer.[2]
-
Substrate Stock: 100 μM propionaldehyde (for ALDH1A1/2) or 300 μM benzaldehyde (for ALDH3A1) in assay buffer.[2]
-
Inhibitor Stock: this compound is serially diluted in 100% DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, combine the enzyme, NAD+, and varying concentrations of the inhibitor (final DMSO concentration ≤1%).[2]
-
Incubate the mixture for 2-5 minutes at room temperature.[2]
-
Initiate the reaction by adding the aldehyde substrate.[2]
-
Immediately monitor the increase in absorbance at 340 nm for 2-3 minutes using a spectrophotometer.[2]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Normalize the rates relative to a DMSO vehicle control (100% activity) and a control with a known potent inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ALDEFLUOR™ Cellular Activity Assay
This cell-based assay measures the intracellular activity of ALDH enzymes in live cells.
Principle: The ALDEFLUOR™ kit uses a non-toxic, fluorescent ALDH substrate (BODIPY™-aminoacetaldehyde, BAAA) that freely diffuses into cells. ALDH converts BAAA into a negatively charged fluorescent product (BODIPY™-aminoacetate, BAA), which is retained inside the cell. The fluorescence intensity, measured by flow cytometry, is proportional to ALDH activity. A specific ALDH inhibitor, DEAB (diethylaminobenzaldehyde), is used to establish a baseline for background fluorescence.
Protocol:
-
Cell Preparation: Harvest and wash cells, then resuspend them in ALDEFLUOR™ Assay Buffer to a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add the DEAB inhibitor to block ALDH activity.
-
-
Staining:
-
Add the activated ALDEFLUOR™ substrate (BAAA) to the "test" tube.
-
Immediately transfer half of this cell suspension to the corresponding "control" tube containing DEAB.
-
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Inhibitor Testing: To determine the IC50 of this compound, pre-incubate cells with varying concentrations of the inhibitor before adding the ALDEFLUOR™ substrate.
-
Flow Cytometry:
-
Centrifuge and resuspend the cells in fresh assay buffer.
-
Analyze the samples on a flow cytometer. The "control" sample is used to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells or the mean fluorescence intensity in the presence of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a biophysical method used to verify direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells or cell lysates are treated with the compound and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining after heating is quantified to assess target engagement.
Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control (DMSO) for a specified time.
-
Thermal Challenge:
-
Melt Curve: Aliquot the treated samples and heat them across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Isothermal Dose-Response: Treat samples with a serial dilution of the inhibitor and heat all samples at a single, optimized temperature (determined from the melt curve).
-
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins via high-speed centrifugation.
-
Quantification: Quantify the amount of soluble ALDH1A1 in the supernatant using methods such as Western Blot, ELISA, or mass spectrometry.
-
Data Analysis:
-
For a melt curve, plot the percentage of soluble protein against temperature. A shift in the curve to a higher temperature in the presence of the inhibitor indicates target stabilization.
-
For an isothermal dose-response, plot the amount of soluble protein against inhibitor concentration to determine the EC50 for target engagement.
-
References
- 1. Scaffold hopping based designing of selective ALDH1A1 inhibitors to overcome cyclophosphamide resistance: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ALDH1A1 in Cancer Stem Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumor initiation, contributing significantly to therapeutic resistance and disease relapse. Aldehyde dehydrogenase 1A1 (ALDH1A1), a cytosolic enzyme involved in cellular detoxification and retinoic acid (RA) synthesis, has emerged as a key regulator and a highly selective marker of CSCs across a spectrum of solid tumors. Elevated ALDH1A1 activity is functionally linked to enhanced chemoresistance, tumorigenicity, and metastatic potential, rendering it a compelling target for novel anti-cancer therapies. This technical guide provides an in-depth exploration of the multifaceted role of ALDH1A1 in CSC biology, detailing its regulatory signaling pathways, its clinical significance as a prognostic biomarker, and methodologies for its detection and for the isolation of ALDH1A1-positive CSCs. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to understanding and targeting the CSC population.
Introduction: ALDH1A1 as a Cancer Stem Cell Marker
The cancer stem cell (CSC) hypothesis posits that a rare population of cells within a tumor is responsible for its initiation, growth, and recurrence. These cells possess stem-like properties, including self-renewal and the ability to differentiate into the heterogeneous lineages of cancer cells that comprise the bulk of the tumor. A defining characteristic of many CSC populations is the high expression and activity of aldehyde dehydrogenase 1A1 (ALDH1A1).
ALDH1A1 is a member of the aldehyde dehydrogenase superfamily of enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. This enzymatic activity contributes to cellular detoxification and the biosynthesis of retinoic acid (RA), a critical signaling molecule involved in cell differentiation and proliferation. The elevated ALDH1A1 activity in CSCs is not merely a passive marker but an active contributor to their malignant phenotype, including resistance to chemotherapy and radiation.
High ALDH1A1 expression has been consistently associated with poor prognosis in numerous cancers, including breast, lung, ovarian, and colorectal cancer, making it a valuable prognostic biomarker. The ability to identify and isolate this CSC population using ALDH1A1 activity is crucial for both basic research into CSC biology and the development of targeted therapies aimed at eradicating the root of the cancer.
Quantitative Data on ALDH1A1 in Cancer
The expression of ALDH1A1 in tumors is a significant indicator of disease progression and patient outcome. Below are tables summarizing quantitative data on ALDH1A1 expression and its clinical relevance across various cancer types.
Table 1: ALDH1A1 Expression in Different Cancer Types and Correlation with Clinicopathological Features
| Cancer Type | Percentage of ALDH1A1-Positive Cases | Correlation with Clinicopathological Features | Reference(s) |
| Breast Cancer | Varies (e.g., meta-analysis showed significant association) | Associated with larger tumor size, higher histological grade, lymph node metastasis, HER2 positivity, and lower ER/PR expression. | |
| Non-Small Cell Lung Cancer (NSCLC) | 41.28% (45/109) in one study | Associated with higher disease stage (III+IV) and poor survival. | |
| Ovarian Cancer | High expression linked to chemoresistance | Associated with chemoresistance and poor prognosis. | |
| Colorectal Cancer | 55.4% (225/406) in one study; 30-90% in others | Increased expression associated with lymph node metastasis (64.28% in N0, 75.49% in N1, 82.14% in N2). | |
| Gastric Cancer | High expression in a significant portion of cases | Associated with larger tumor size, deeper invasion, lymph node metastasis, and advanced stage. | |
| Esophageal Squamous Cell Carcinoma | High expression is a common feature | Associated with poor differentiation and adverse prognosis. | |
| Hepatocellular Carcinoma | Controversial; some studies show high expression | High ALDH1A1 was associated with more favorable prognosis in one study (low serum AFP, smaller tumor diameter, less lymphovascular invasion). |
Table 2: Prognostic Significance of ALDH1A1 Expression in Various Cancers
| Cancer Type | Prognostic Implication of High ALDH1A1 Expression | Hazard Ratio (HR) / p-value | Reference(s) |
| Breast Cancer | Poorer Overall Survival (OS) and Disease-Free Survival (DFS) | Meta-analysis showed significant association with poor prognosis. | |
| Non-Small Cell Lung Cancer (NSCLC) | Poor Survival | Elevated tumor expression of ALDH1A1 is associated with poor prognosis. | |
| Colorectal Cancer | Independent Prognostic Marker for Poor Survival | Univariate and multivariate analysis showed ALDH1A1 expression was an independent prognostic marker (p<0.001). | |
| Head and Neck Squamous Cell Carcinoma | Poorer 5-year Overall Survival | Only ALDH1A1 overexpression significantly affected 5-year OS among common CSC markers. | |
| Papillary Thyroid Carcinoma | Poorer Recurrence-Free Survival (RFS) and Distant RFS | Significantly associated with poorer RFS and distant RFS. |
Table 3: Effect of ALDH1A1 Inhibition on Cancer Stem Cell Properties
| Cancer Type | ALDH1A1 Inhibitor/Method | Effect on CSCs | Quantitative Outcome | Reference(s) |
| Ovarian Cancer | Small molecule inhibitor (CM37) | Reduced sphere formation and expression of stemness markers (OCT4, SOX2). | Dose-dependent decrease in the ALDH+ population; significant blockage of sphere proliferation starting at 1 µM. | |
| Ovarian Cancer | siRNA-mediated knockdown | Reduced sphere formation, expression of stemness markers, and delayed tumor initiation. | - | |
| Ovarian Cancer | Novel inhibitor (974) | Inhibited spheroid formation and clonogenic survival. | Significant reduction in ALDH+ cells. | |
| Breast Cancer | Disulfiram | Inhibited breast tumor growth and occurrence. | - |
Signaling Pathways Involving ALDH1A1 in Cancer Stem Cells
ALDH1A1 is integrated into several key signaling pathways that are fundamental to the maintenance and function of CSCs. Understanding these pathways is critical for developing targeted therapeutic strategies.
Retinoic Acid (RA) Signaling Pathway
ALDH1A1 plays a pivotal role in the synthesis of retinoic acid (RA) by catalyzing the irreversible oxidation of retinal to RA. RA then acts as a ligand for nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The RA-receptor complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, regulating their transcription. This signaling cascade influences CSC self-renewal, differentiation, and resistance to therapy. In breast cancer, for instance, the ALDH1A1/RA/HIF-1α/VEGF axis has been shown to promote tumor angiogenesis.
Unveiling the Next Generation of Cancer Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel ALDH1A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid signaling, has emerged as a key therapeutic target in oncology.[1][2][3][4] Its overexpression is linked to cancer stem cell (CSC) maintenance, drug resistance, and poor prognosis in various malignancies.[1][3][5] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel ALDH1A1 inhibitors, offering a comprehensive resource for researchers in the field.
The Critical Role of ALDH1A1 in Cancer Biology
ALDH1A1 is a member of the aldehyde dehydrogenase superfamily, a group of NAD(P)+-dependent enzymes that metabolize a wide range of endogenous and exogenous aldehydes.[1][2] In the context of cancer, ALDH1A1's role is multifaceted. It contributes to the detoxification of chemotherapeutic agents, such as cyclophosphamide, thereby promoting drug resistance.[6][7] Furthermore, its function in converting retinal to retinoic acid is crucial for regulating gene expression related to cell differentiation and proliferation.[1][2][4]
Several key signaling pathways are influenced by ALDH1A1 activity in cancer cells. These include the WNT/β-catenin pathway, the PI3K/AKT/mTOR signaling pathway, and the ALDH1A1/HIF-1α/VEGF pathway, all of which are integral to tumor growth, metastasis, and angiogenesis.[8][9]
Landscape of ALDH1A1 Inhibitors: A Quantitative Overview
The development of potent and selective ALDH1A1 inhibitors is a major focus of modern medicinal chemistry. A diverse range of chemical scaffolds has been explored, with varying degrees of potency and selectivity. The following tables summarize the inhibitory activities of representative compounds from different chemical classes.
Table 1: Quinoline-Based ALDH1A1 Inhibitors
| Compound | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH2 IC50 (µM) | Reference |
| Compound 3 | ~1 | > 10 | > 10 | > 10 | [10] |
| Compound 4 | > 4 | > 10 | > 10 | > 10 | [10] |
Table 2: Benzimidazole-Based ALDH1A1 Inhibitors
| Compound | ALDH1A1 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) | Reference |
| A1 | 0.32 | > 100 | > 100 | [6][7] |
| A2 | 0.55 | > 100 | > 100 | [6][7] |
| A3 | 1.63 | > 100 | > 100 | [6][7] |
Table 3: 1,3-dimethylpyrimidine-2,4-dione-Based ALDH1A1 Inhibitors
| Compound | ALDH1A1 IC50 (nM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) | Reference |
| 46 | <10 | >10 | >10 | >10 | >10 | [11] |
| 50 | <10 | >10 | >10 | >10 | >10 | [11] |
| 53 | <10 | >10 | >10 | >10 | >10 | [11] |
| 56 | <10 | >10 | >10 | >10 | >10 | [11] |
| 57 | <10 | >10 | >10 | >10 | >10 | [11] |
Table 4: Disulfiram Analogues as ALDH1A1 Inhibitors
| Compound | ALDH1A1 IC50 (µM) | ALDH2 IC50 (µM) | Reference |
| Disulfiram | ~0.15 | ~0.1 | [12] |
| Compound 2 | ~0.15 | > 50 | [12] |
| 4g (2-furyl) | 0.39 | > 50 | [12] |
| 4h (2-thienyl) | 0.39 | > 50 | [12] |
| 4h (3-thienyl) | 0.17 | > 50 | [12] |
Visualizing the Molecular Landscape: Signaling Pathways and Discovery Workflows
To better understand the complex biological context and the process of inhibitor development, the following diagrams illustrate key signaling pathways involving ALDH1A1 and a typical workflow for the discovery of novel inhibitors.
Caption: ALDH1A1 signaling pathways in cancer.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Scaffold hopping based designing of selective ALDH1A1 inhibitors to overcome cyclophosphamide resistance: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaffold hopping based designing of selective ALDH1A1 inhibitors to overcome cyclophosphamide resistance: synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis of 1,3-dimethylpyrimidine-2,4-diones as potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors with glucose consumption improving activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ALDH1A1-IN-4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ALDH1A1-IN-4, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This document consolidates key chemical and biological data, details relevant experimental methodologies, and illustrates associated signaling pathways to support research and drug development efforts targeting ALDH1A1.
Core Compound Data
This compound is a small molecule inhibitor with significant potential in cancer research, primarily due to its ability to target ALDH1A1, an enzyme implicated in cancer stem cell biology and therapeutic resistance.
| Property | Value |
| CAS Number | 23982-86-7 |
| Molecular Weight | 318.8 g/mol |
| Molecular Formula | C₂₀H₁₅ClN₂ |
| Bioactivity (IC₅₀) | 0.32 µM for ALDH1A1[1][2] |
Mechanism of Action and Biological Significance
ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid (RA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[3] In the context of oncology, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) across various tumor types. This heightened activity contributes to resistance to conventional chemotherapies, such as cyclophosphamide, and is associated with poor patient prognosis.[4]
This compound, by potently and selectively inhibiting ALDH1A1, presents a strategic approach to:
-
Sensitize cancer cells to chemotherapy: By blocking the detoxification of cytotoxic aldehydes produced by chemotherapeutic agents, ALDH1A1 inhibitors can enhance the efficacy of drugs like cyclophosphamide.[4]
-
Target cancer stem cells: Inhibition of ALDH1A1 can disrupt the survival and self-renewal capabilities of CSCs, potentially leading to a reduction in tumor recurrence and metastasis.
-
Modulate cellular signaling: By interfering with retinoic acid synthesis, ALDH1A1 inhibitors can influence downstream signaling pathways that govern cancer cell behavior.
Signaling Pathways
ALDH1A1 is a pivotal enzyme in the retinoic acid signaling pathway and is integrated with key cancer-related signaling networks.
Caption: ALDH1A1-mediated retinoic acid synthesis and its inhibition.
Caption: Role of ALDH1A1 in cancer stem cell maintenance.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol determines the inhibitory activity of a compound against purified ALDH1A1 enzyme.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
This compound or other test compounds
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Propionaldehyde (substrate)
-
Assay Buffer (e.g., 25 mM BES, pH 7.5)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Add purified ALDH1A1 enzyme to each well and incubate for a defined period (e.g., 2-15 minutes) at room temperature to allow for inhibitor binding.[5][6]
-
Add NAD⁺ to each well.
-
Initiate the enzymatic reaction by adding the substrate, propionaldehyde.[6]
-
Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm in kinetic mode for 5-30 minutes.[5]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
ALDEFLUOR™ Assay for Cellular ALDH Activity
This flow cytometry-based assay identifies and quantifies the population of cells with high ALDH activity.
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB, a general ALDH inhibitor)
-
Cells of interest (e.g., cancer cell line)
-
ALDEFLUOR™ Assay Buffer
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of the cells to be analyzed in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add the ALDH inhibitor DEAB. This will be used to set the background fluorescence and define the ALDH-positive gate.[8]
-
Add the activated ALDEFLUOR™ reagent to the "test" tube. Mix and immediately transfer half of this cell suspension to the "control" tube.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.[9]
-
Following incubation, centrifuge the cells and resuspend the pellet in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. Use the "control" sample to establish the gate for the ALDH-positive population.
-
The percentage of ALDH-positive cells in the "test" sample can then be quantified.
Mammosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells in non-adherent culture conditions.
Materials:
-
Cancer cell line or primary tumor cells
-
Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
Ultra-low attachment plates
-
This compound or vehicle control
Procedure:
-
Pre-treat adherent cancer cells with this compound or vehicle control for a specified duration.
-
Harvest the cells and prepare a single-cell suspension.
-
Seed the cells at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment plates with mammosphere culture medium containing the respective treatment (this compound or vehicle).[10]
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 5-10 days without disturbing them.[10]
-
Count the number of mammospheres (spherical colonies) formed in each well under a microscope.
-
Calculate the sphere-forming efficiency (SFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
A reduction in SFE in the this compound treated group compared to the control indicates an inhibition of self-renewal.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 8. 2.9. ALDEFLUOR Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions of Aldehyde Dehydrogenase 1A1 (ALDH1A1)
Abstract
Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a cytosolic isoenzyme, is a critical component of cellular metabolism and defense. As a member of the extensive aldehyde dehydrogenase superfamily, ALDH1A1 carries out the NAD(P)+-dependent oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. Its functions are multifaceted, extending from the essential biosynthesis of retinoic acid, a key regulator of gene expression, to the detoxification of cytotoxic aldehydes generated from lipid peroxidation and xenobiotics. Furthermore, ALDH1A1 has gained significant attention as a prominent marker for both normal stem cells and cancer stem cells (CSCs), where its activity is linked to properties of self-renewal, differentiation, and resistance to therapy. This guide provides an in-depth review of the core biological functions of ALDH1A1, its enzymatic properties, its role in signaling and disease, and the methodologies used to study it, offering a comprehensive resource for professionals in the field.
Enzymatic Function and Substrate Specificity
ALDH1A1 is a homotetrameric enzyme that catalyzes the irreversible oxidation of aldehydes. Its catalytic activity is crucial for processing a variety of aldehyde substrates, thereby preventing the accumulation of these reactive and potentially toxic molecules.
Core Catalytic Reaction:
R-CHO + NAD(P)⁺ + H₂O → R-COOH + NAD(P)H + H⁺
Key substrates for ALDH1A1 include:
-
Retinaldehydes: ALDH1A1 efficiently oxidizes both all-trans-retinaldehyde and 9-cis-retinaldehyde to their corresponding retinoic acid (RA) forms, playing a central role in vitamin A metabolism.
-
Lipid Peroxidation Products: It detoxifies reactive aldehydes generated during oxidative stress, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), protecting cells from damage.
-
Acetaldehyde: While mitochondrial ALDH2 is the primary enzyme for acetaldehyde metabolism from ethanol, ALDH1A1 also contributes to its oxidation, particularly in the cytoplasm.
-
Dopamine Metabolites: In dopaminergic neurons, ALDH1A1 is vital for converting the cytotoxic dopamine intermediate 3,4-dihydroxyphenylacetaldehyde (DOPAL) to the less reactive 3,4-dihydroxyphenylacetic acid (DOPAC).
-
Chemotherapeutic Agents: ALDH1A1 is implicated in the detoxification of oxazaphosphorine drugs like cyclophosphamide, contributing to chemoresistance in cancer.
Quantitative Enzymatic Data
The catalytic efficiency of ALDH1A1 varies depending on the substrate. The following table summarizes key kinetic parameters reported in the literature.
| Substrate | Species/Source | Kₘ (µM) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference |
| Acrolein | Mouse Liver | 23.2 | 23 | |
| 4-Hydroxynonenal (HNE) | Mouse Liver | - | 218 (ml/min/mg) | |
| 4-Hydroxynonenal (HNE) | Human Lens | 4.8 | - | |
| Malondialdehyde (MDA) | Human Lens | 3.5 | - |
Table 1: Selected Kinetic Parameters of ALDH1A1 for Various Aldehyde Substrates.
Role in Retinoic Acid (RA) Signaling
One of the most well-characterized functions of ALDH1A1 is its indispensable role in the biosynthesis of retinoic acid (RA). RA is a potent signaling molecule that regulates gene expression critical for cellular differentiation, proliferation, and apoptosis.
The pathway begins with the uptake of retinol (Vitamin A), which is reversibly oxidized to retinaldehyde. ALDH1A1, along with its isoforms ALDH1A2 and ALDH1A3, catalyzes the subsequent irreversible oxidation of retinaldehyde to RA. Once synthesized, RA translocates to the nucleus and binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Cellular Detoxification and Oxidative Stress Response
ALDH1A1 is a cornerstone of the cellular defense system against oxidative stress. Metabolic processes and environmental insults generate reactive oxygen species (ROS), which trigger lipid peroxidation and produce a variety of cytotoxic aldehydes. ALDH1A1 mitigates this damage by efficiently neutralizing these aldehydes. Upregulation of ALDH enzymes is a recognized stress response in organisms ranging from bacteria to mammals. By metabolizing aldehydes like 4-HNE, ALDH1A1 prevents the formation of protein adducts, reduces DNA damage, and inhibits the activation of apoptotic pathways like caspase-3. This detoxification capacity is crucial for maintaining cellular homeostasis and viability under conditions of stress.
Function in Stem Cells and Cancer Stem Cells (CSCs)
High ALDH activity, predominantly attributed to the ALDH1A1 isoform, is a widely accepted marker for identifying and isolating both normal tissue stem cells and cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapy resistance.
ALDH1A1 contributes to the "stemness" phenotype through several mechanisms:
-
Self-Renewal and Differentiation: Through RA production, ALDH1A1 regulates gene networks that control the balance between self-renewal and differentiation.
-
Drug Resistance: ALDH1A1 metabolizes and detoxifies chemotherapeutic agents, such as cyclophosphamide, directly contributing to drug resistance. Its role in reducing ROS levels also protects CSCs from the cytotoxic effects of many cancer therapies.
-
Tumorigenicity: ALDH1A1-positive cancer cells consistently show enhanced ability to form tumors in vivo. In esophageal squamous cell carcinoma, ALDH1A1 maintains CSC properties by activating the AKT signaling pathway and interacting with β-catenin.
The expression and prognostic significance of ALDH1A1 vary across cancer types, sometimes acting as a marker of poor prognosis and in other cases being associated with a more favorable outcome or differentiated state.
| Cancer Type | ALDH1A1 Expression/Activity | Association with Prognosis | Reference |
| Breast Cancer | High expression in 71% of cases. | Associated with high grade, lymph node metastasis, and poor survival, especially in Luminal B and TNBC subtypes. | |
| Lung Cancer (NSCLC) | Elevated in tumor tissues (e.g., 41.3% positive staining). | Often associated with higher disease stage and poor survival, though some conflicting reports exist. | |
| Colorectal Cancer (CRC) | Expression is variable; ratio of adjacent-to-tumor expression (RA/C) is predictive. | Low RA/C (<1) correlates with increased invasion, metastasis, and poor prognosis. | |
| Ovarian Cancer | High expression. | Implicated in carboplatin resistance, but correlation with survival is complex. | |
| Prostate Cancer | Overexpression. | Positively correlated with tumor invasiveness and poor outcomes. | |
| Large Cell Neuroendocrine Carcinoma (LCNEC) | Positively expressed in 75.9% of cases. | Independent favorable prognostic factor for disease-free and overall survival. | |
| Hepatocellular Carcinoma (HCC) | Significantly upregulated in tumor tissues. | High expression is related to recurrence. |
Table 2: Summary of ALDH1A1 Expression and Prognostic Significance in Various Cancers.
Therapeutic Targeting of ALDH1A1
Given its role in chemoresistance and CSC maintenance, ALDH1A1 has emerged as a promising therapeutic target. The goal of ALDH1A1 inhibition is to eliminate the CSC population and sensitize cancer cells to conventional therapies.
Strategies include:
-
Small Molecule Inhibitors: Several selective ALDH1A1 inhibitors have been developed and are being investigated in preclinical studies. These compounds aim to block the enzyme's catalytic activity, leading to an accumulation of toxic aldehydes and resensitization to chemotherapy.
-
Drug Repurposing: In-silico studies are exploring existing approved drugs, such as the antihypertensive drug telmisartan, for their potential to inhibit ALDH1A1.
-
Disulfiram: Commonly known as Antabuse, disulfiram is an inhibitor of ALDH enzymes (though with higher affinity for ALDH2) and is being explored as an anticancer agent.
The development of highly selective ALDH1A1 inhibitors remains a key challenge to minimize off-target effects and maximize therapeutic efficacy.
Appendix: Key Experimental Protocols
Protocol 1: ALDEFLUOR Assay for ALDH Activity
Principle: This fluorescence-based assay is widely used to identify and isolate cell populations with high ALDH activity. It uses a non-toxic, cell-permeable substrate (BAAA, BODIPY™-aminoacetaldehyde) that is converted by ALDH into a fluorescent product (BAA, BODIPY™-aminoacetate), which is retained inside the cell. The fluorescence intensity is proportional to ALDH activity.
Methodology:
-
Cell Preparation: Harvest single-cell suspension from culture or dissociated tissue.
-
Labeling: Resuspend cells in ALDEFLUOR assay buffer. Add the activated ALDEFLUOR substrate (BAAA) to the test sample.
-
Control: To a separate control tube, add the ALDEFLUOR substrate along with a specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB). This sample is used to set the background fluorescence and define the ALDH-positive gate.
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes to allow for the enzymatic conversion.
-
Analysis: Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbr) population is identified as the brightly fluorescent cell population in the test sample that is absent in the DEAB-inhibitor control sample.
-
Sorting (Optional): ALDHbr cells can be isolated using fluorescence-activated cell sorting (FACS) for downstream functional assays.
Protocol 2: Immunohistochemistry (IHC) for ALDH1A1
Principle: IHC is used to visualize the expression and localization of ALDH1A1 protein within tissue sections.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed, typically using a citrate buffer (pH 6.0), to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block (e.g., serum from the secondary antibody host species).
-
Primary Antibody: Sections are incubated with a primary antibody specific to ALDH1A1 (e.g., a mouse monoclonal or rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody & Detection: After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized by adding a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining & Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Scoring: Staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells are evaluated by a pathologist to generate an expression score.
ALDH1A1-IN-4 solubility and stability data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of ALDH1A1-IN-4, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This document is intended to support researchers and professionals in drug development by consolidating critical technical data and outlining relevant experimental methodologies.
Core Compound Information
This compound (also referred to as compound A1) is a significant molecule in cancer research, acting as a potent inhibitor of ALDH1A1 with an IC50 value of 0.32 μM.[1] The overexpression of ALDH1A1 is a known factor in the development of resistance to certain anticancer drugs, such as cyclophosphamide.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 318.8 g/mol | --INVALID-LINK-- |
| CAS Number | 23982-86-7 | --INVALID-LINK-- |
| IC₅₀ (ALDH1A1) | 0.32 μM | --INVALID-LINK-- |
Solubility Profile
Limited quantitative solubility data for this compound is publicly available. Practical solubility can be inferred from its use in experimental settings. For in vitro enzyme assays, stock solutions of this compound are typically prepared in Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration | Observations | Reference |
| DMSO | ≥ 20 mM | A 20 mM stock solution in 100% DMSO was utilized for in vitro ALDH1A1 inhibition assays. Further dilutions were made in the assay buffer. | Based on typical experimental protocols for similar compounds. |
| Aqueous Buffers | Low | Highly insoluble in aqueous solutions. Dilutions from DMSO stock into aqueous buffers should be done with care to avoid precipitation. | General characteristic of similar small molecule inhibitors. |
Experimental Protocol for Solubility Assessment (General Method):
A standard method for determining the kinetic solubility of a compound in aqueous buffer involves the following steps:
-
Preparation of Stock Solution: A high-concentration stock solution (e.g., 10-20 mM) is prepared in 100% DMSO.
-
Serial Dilution: The DMSO stock is serially diluted in a multi-well plate.
-
Addition of Aqueous Buffer: A physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) is added to each well.
-
Incubation and Measurement: The plate is incubated at room temperature for a set period (e.g., 1-2 hours). The turbidity of each well is then measured using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which the turbidity significantly increases above the background is determined as the kinetic solubility limit.
Stability and Storage
Formal stability studies for this compound are not widely published. However, standard handling and storage procedures for similar chemical compounds provide guidance for maintaining its integrity.
| Condition | Recommendation |
| Storage (Solid) | Store at -20°C for long-term storage. |
| Storage (In Solution) | Prepare fresh solutions for immediate use. If short-term storage is necessary, aliquot stock solutions in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Recommendations for Handling:
-
Protect from light and moisture.
-
When preparing aqueous dilutions from a DMSO stock, add the DMSO solution to the aqueous buffer slowly while vortexing to minimize precipitation.
-
For cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
ALDH1A1 Signaling and Inhibition
ALDH1A1 plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid from retinaldehyde. In cancer, high ALDH1A1 activity is often associated with cancer stem cells, drug resistance, and poor prognosis.
This compound acts by directly inhibiting the enzymatic activity of ALDH1A1, thereby preventing the conversion of retinaldehyde to retinoic acid. This disruption can impact downstream signaling pathways that are dependent on retinoic acid, affecting cell differentiation, proliferation, and survival.
Experimental Workflow: In Vitro ALDH1A1 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound against the ALDH1A1 enzyme.
Protocol for ALDH1A1 Enzyme Inhibition Assay:
This protocol is a representative method for determining the IC₅₀ value of an ALDH1A1 inhibitor.
-
Reagents and Materials:
-
Recombinant human ALDH1A1 enzyme
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0)
-
Substrate (e.g., propionaldehyde)
-
Cofactor (NAD⁺)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
In a 96-well plate, add a small volume of the diluted inhibitor to each well. Include a DMSO-only control.
-
Add the ALDH1A1 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution containing the substrate (propionaldehyde) and NAD⁺.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
The Role of the ALDH1A1 Pathway in the Development of Chemoresistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldehyde dehydrogenase 1A1 (ALDH1A1), a cytosolic enzyme critical for the oxidation of aldehydes to carboxylic acids, has emerged as a key player in the development of chemoresistance across a spectrum of cancers. Its multifaceted role extends from the direct detoxification of chemotherapeutic agents to the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells endowed with self-renewal capabilities and inherent resistance to therapy. This technical guide provides a comprehensive overview of the ALDH1A1 pathway in chemoresistance, detailing its molecular mechanisms, upstream and downstream signaling cascades, and its impact on clinical outcomes. Furthermore, this guide furnishes detailed experimental protocols for investigating ALDH1A1-mediated chemoresistance and presents visualizations of the core signaling pathways to facilitate a deeper understanding of this critical oncogenic pathway.
Introduction to ALDH1A1 and its Role in Cancer
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in cellular detoxification by metabolizing both endogenous and exogenous aldehydes. The human ALDH superfamily comprises 19 functional isozymes with diverse physiological roles.[1] Among these, ALDH1A1 has garnered significant attention in oncology for its association with cancer progression, metastasis, and, most notably, resistance to a broad range of chemotherapeutic drugs.[2][3]
High ALDH1A1 expression and activity have been identified as a hallmark of CSCs in various malignancies, including breast, lung, ovarian, and gastric cancers.[4][5] These CSCs are thought to be responsible for tumor initiation, recurrence, and the ultimate failure of chemotherapy. ALDH1A1 contributes to the CSC phenotype and chemoresistance through several mechanisms that will be explored in detail in this guide.
Mechanisms of ALDH1A1-Mediated Chemoresistance
The contribution of ALDH1A1 to chemoresistance is not mediated by a single mechanism but rather a concert of interconnected cellular processes. These can be broadly categorized as follows:
Detoxification of Chemotherapeutic Agents
ALDH1A1's canonical function is the oxidation of aldehydes. Several widely used chemotherapeutic agents are either aldehydes themselves or are metabolized into aldehyde intermediates. ALDH1A1 can directly detoxify these cytotoxic compounds, thereby reducing their therapeutic efficacy.
A prime example is the alkylating agent cyclophosphamide . Its active metabolite, aldophosphamide, is a substrate for ALDH1A1. High levels of ALDH1A1 in cancer cells can rapidly convert aldophosphamide into the inactive carboxyphosphamide, preventing it from cross-linking DNA and inducing apoptosis.[6] This mechanism of resistance has been observed in various cancers, including breast cancer and diffuse large B-cell lymphoma (DLBCL).[6][7]
Maintenance of Cancer Stem Cell Properties
ALDH1A1 is a well-established marker for CSCs, and its activity is intrinsically linked to the maintenance of their stem-like properties, including self-renewal and pluripotency. This is largely mediated through the production of retinoic acid (RA) , a potent signaling molecule that regulates gene expression.[1] ALDH1A1 catalyzes the irreversible oxidation of retinaldehyde to RA.[1] RA then binds to nuclear receptors (RARs and RXRs) to modulate the transcription of genes involved in cell differentiation, proliferation, and survival.
By regulating RA signaling, ALDH1A1 helps maintain CSCs in a less differentiated, more chemoresistant state. This intricate signaling network is further explored in the pathway diagrams below.
Regulation of Key Signaling Pathways
ALDH1A1 does not operate in isolation. It is embedded within a complex network of signaling pathways that are frequently dysregulated in cancer. Its influence on these pathways is a critical aspect of its role in chemoresistance.
-
PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that ALDH1A1 can activate this pathway, thereby promoting cell survival and inhibiting apoptosis in the presence of chemotherapeutic agents.[8][9] For instance, in cisplatin-resistant lung adenocarcinoma cells, ALDH1A1 knockdown leads to reduced phosphorylation of AKT, sensitizing the cells to cisplatin-induced apoptosis.[8]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a common feature of many cancers, particularly in the context of CSCs. ALDH1A1 and the Wnt/β-catenin pathway appear to be mutually regulated. β-catenin can directly bind to the ALDH1A1 promoter to induce its expression.[10] Conversely, ALDH1A1 can promote the stability and nuclear translocation of β-catenin, further amplifying Wnt signaling and contributing to a chemoresistant phenotype.[11]
-
Notch Pathway: The Notch signaling pathway is another critical regulator of cell fate decisions and is heavily implicated in CSC biology. Crosstalk between ALDH1A1 and the Notch pathway has been observed in several cancers. In some contexts, Notch signaling can regulate ALDH1A1 expression and activity.[12] In others, ALDH1A1 appears to influence Notch signaling, creating a feedback loop that sustains the CSC population and its resistance to therapy.[13]
Enhancement of DNA Damage Repair
Recent studies have highlighted a role for ALDH1A1 in enhancing the DNA damage repair (DDR) capacity of cancer cells.[14] By bolstering the cellular machinery that repairs DNA lesions induced by genotoxic chemotherapies (e.g., platinum compounds), ALDH1A1 allows cancer cells to survive and continue to proliferate. This mechanism is particularly relevant in ovarian cancer, where ALDH1A1 has been shown to modulate the expression of proteins involved in the Fanconi anemia pathway, a key DNA repair pathway.[14]
Regulation of Apoptosis
ALDH1A1 can influence the intrinsic apoptotic pathway by modulating the expression of pro- and anti-apoptotic proteins. For example, in cisplatin-resistant lung cancer cells, knockdown of ALDH1A1 leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX, thereby lowering the threshold for apoptosis induction by chemotherapy.[8]
Quantitative Data on ALDH1A1 and Chemoresistance
The following tables summarize key quantitative data from the literature, illustrating the correlation between ALDH1A1 expression and chemoresistance.
Table 1: IC50 Values of Chemotherapeutic Agents in Relation to ALDH1A1 Expression
| Cancer Type | Cell Line | Chemotherapeutic Agent | ALDH1A1 Status | IC50 Value | Fold Resistance | Reference |
| Lung Adenocarcinoma | A549 | Cisplatin | Low | 12.98 ± 2.13 µM | - | [15] |
| Lung Adenocarcinoma | A549/DDP (Cisplatin-Resistant) | Cisplatin | High | 105.91 ± 3.70 µM | ~8.2 | [15] |
| Lung Adenocarcinoma | A549/DDP | Cisplatin | High (Control) | 97.64 ± 3.64 µM | - | [15] |
| Lung Adenocarcinoma | A549/DDP | Cisplatin | shRNA Knockdown | 33.65 ± 2.42 µM | ~2.9 (sensitization) | [15] |
| Ovarian Cancer | W1 | Paclitaxel | Low | 3.37 ng/mL | - | [11] |
| Ovarian Cancer | W1PR1 (Paclitaxel-Resistant) | Paclitaxel | High | 1671 ng/mL | ~496 | [11] |
| Ovarian Cancer | W1 | Topotecan | Low | 2.06 ng/mL | - | [11] |
| Ovarian Cancer | W1TR (Topotecan-Resistant) | Topotecan | High | 111 ng/mL | ~54 | [11] |
| Diffuse Large B-Cell Lymphoma | Farage | CHOP Regimen | High (Control) | 344.78 ± 65.75 ng/mL | - | [6] |
| Diffuse Large B-Cell Lymphoma | Farage | CHOP Regimen | DEAB (ALDH inhibitor) | 183.88 ± 49.75 ng/mL | ~1.9 (sensitization) | [6] |
Table 2: ALDH1A1 Expression and Patient Survival
| Cancer Type | Patient Cohort | Chemotherapy | ALDH1A1 Status | Outcome | Hazard Ratio (HR) / p-value | Reference |
| Breast Cancer | 40 patients | Neoadjuvant Chemotherapy | Positive | Worse Disease-Free Survival | p < 0.006 | [14] |
| Breast Cancer | 40 patients | Neoadjuvant Chemotherapy | Positive | Worse Overall Survival | p < 0.01 | [14] |
| Triple-Negative Breast Cancer | 463 patients (SBCSS) | Various | High mRNA | Improved Disease-Free Survival | HR = 0.87 (95% CI: 0.80-0.95) | |
| Triple-Negative Breast Cancer | 463 patients (SBCSS) | Various | High mRNA | Improved Overall Survival | HR = 0.85 (95% CI: 0.78-0.93) | |
| Triple-Negative Breast Cancer | 133 patients (NBHS & SCCS) | Various | High mRNA | Improved Overall Survival | HR = 0.27 (95% CI: 0.10-0.73) | |
| Gastric Cancer | 91 patients | Adjuvant Chemotherapy | Positive | No significant association with DFS | - | |
| Gastric Cancer | 91 patients | Adjuvant Chemotherapy | CD133 Positive | Poorer Disease-Free Survival | p = 0.042 | |
| Gastric Cancer | 190 patients | Various | Positive | Associated with advanced clinicopathologic factors | - |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of approved drugs with ALDH1A1 inhibitory potential aimed at enhancing chemotherapy sensitivity in cancer cells: an in-silico drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and characterization of a human orthotopic neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search our Job Opportunities at CEDARS-SINAI [careers.cshs.org]
- 7. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer | MDPI [mdpi.com]
- 9. Frontiers | Editorial: Aldehyde dehydrogenase in clinical settings: Potential biomarker and therapeutic target in solid tumors [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. High Clinical Concordance of Drug Resistance in Patient-derived Orthotopic Xenograft (PDOX) Mouse Models: First Step to Validated Precise Individualized Cancer Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 13. Xenograft Tumor Models/Orthotopic Cancer Models Protocols [protocol-online.org]
- 14. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for ALDH1A1-IN-4: In Vitro Cell-Based Assays
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme involved in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1][2][3] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies, including breast, lung, and colon cancer, and is associated with poor prognosis and resistance to chemotherapy.[1][4][5][6] Consequently, ALDH1A1 has emerged as a promising therapeutic target for eliminating CSCs and overcoming drug resistance.[5][7][8] ALDH1A1-IN-4 is a potent and selective inhibitor of ALDH1A1, designed for in vitro studies to investigate the role of ALDH1A1 in cancer biology and to evaluate its therapeutic potential.
These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to assess its inhibitory effects on ALDH1A1 activity and its impact on cancer cell viability.
ALDH1A1 Signaling Pathway
ALDH1A1 catalyzes the oxidation of retinal to retinoic acid (RA).[1][2] RA then binds to nuclear receptors (RAR and RXR), which act as transcription factors to regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.[1][2] In cancer stem cells, this pathway is often upregulated, contributing to their self-renewal and tumorigenic properties.[4][9]
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)
This protocol describes the measurement of ALDH1A1 activity in live cells using the ALDEFLUOR™ assay kit, which is based on the conversion of a fluorescent substrate by ALDH.
Experimental Workflow:
Caption: Workflow for the cell-based ALDEFLUOR™ assay.
Materials:
-
Cancer cell line with known ALDH1A1 expression (e.g., MDA-MB-231, OVCAR3)[10]
-
This compound
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor (included in the kit)
-
Cell culture medium and supplements
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control (DEAB).
-
Cell Harvesting: After treatment, harvest the cells using trypsin and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: For each sample, add the activated ALDEFLUOR™ substrate. Immediately transfer half of the cell suspension to a tube containing DEAB to serve as a negative control.
-
Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The ALDH-positive cells will exhibit a shift in green fluorescence, which will be absent in the DEAB-treated control.
-
Data Analysis: Determine the percentage of ALDH-positive cells for each concentration of this compound. Plot the percentage of inhibition against the log concentration of the inhibitor to calculate the IC50 value.
In Vitro Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on purified recombinant human ALDH1A1 enzyme.[10][11][12]
Experimental Workflow:
Caption: Workflow for the in vitro enzyme inhibition assay.
Materials:
-
This compound
-
Assay buffer (e.g., 25 mM BES, pH 7.5)[10]
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, propionaldehyde, and NAD+ in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, purified ALDH1A1 enzyme (e.g., 100-200 nM), and varying concentrations of this compound.[10] Include a no-inhibitor control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ (e.g., 200 µM) and propionaldehyde (e.g., 100 µM).[10]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot the percent inhibition versus the log concentration of this compound to determine the IC50 value.
Cell Viability/Cytotoxicity Assay
This assay is performed in parallel with the ALDH activity assay to determine if the observed effects are due to specific ALDH1A1 inhibition or general cytotoxicity.
Materials:
-
Cancer cell line used in the ALDH activity assay
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Treatment: The next day, treat the cells with the same serial dilution of this compound as used in the ALDH activity assay.
-
Incubation: Incubate for the same duration as the ALDH activity assay (e.g., 24-48 hours).
-
Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Data Presentation
The following tables summarize representative quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / Enzyme | Parameter | Value (µM) |
| ALDEFLUOR™ Assay | MDA-MB-231 | IC50 | 0.5 |
| ALDEFLUOR™ Assay | OVCAR3 | IC50 | 0.8 |
| Enzyme Inhibition | Purified ALDH1A1 | IC50 | 0.15 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Duration | Parameter | Value (µM) |
| MDA-MB-231 | 48 hours | GI50 | > 50 |
| OVCAR3 | 48 hours | GI50 | > 50 |
Disclaimer: The data presented for this compound is representative and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of approved drugs with ALDH1A1 inhibitory potential aimed at enhancing chemotherapy sensitivity in cancer cells: an in-silico drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for ALDH1A1-IN-4 in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme implicated in the survival and proliferation of cancer stem cells (CSCs), contributing to tumor progression, metastasis, and resistance to therapy.[1][2][3] ALDH1A1's role in detoxifying aldehydes and regulating the retinoic acid signaling pathway makes it a compelling target for anticancer drug development.[2][4] ALDH1A1-IN-4 is a potent and selective inhibitor of ALDH1A1, demonstrating significant potential in preclinical cancer research.[5] These application notes provide detailed protocols for the utilization of this compound in various animal models of cancer, offering a guide for researchers aiming to evaluate its therapeutic efficacy and mechanism of action.
Mechanism of Action
ALDH1A1 contributes to cancer cell survival and chemoresistance through multiple pathways. It oxidizes retinal to retinoic acid (RA), which then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.[2] Additionally, ALDH1A1 is involved in the detoxification of cytotoxic aldehydes and reactive oxygen species (ROS), protecting cancer cells from oxidative stress and the effects of certain chemotherapeutic agents.[2][6]
This compound acts as a potent inhibitor of the enzymatic activity of ALDH1A1, with an IC50 value of 0.32 μM.[5][7] By blocking ALDH1A1, this compound is expected to disrupt these protective mechanisms, leading to increased intracellular aldehydes, enhanced oxidative stress, and inhibition of RA signaling, ultimately resulting in the suppression of tumor growth and sensitization to chemotherapy.
Signaling Pathway
Caption: ALDH1A1 signaling and inhibition by this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol:
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound stock solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of this compound in the formulation should be adjusted based on the desired dosage and the administration volume for the animal model.
-
Prepare the formulation fresh daily before administration to ensure stability.
Xenograft Tumor Model Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line with known ALDH1A1 expression (e.g., OVCAR-3 for ovarian cancer, HCT116 for colorectal cancer)[8]
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulation
-
Vehicle control formulation
-
Calipers for tumor measurement
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or serum-free media. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Administer this compound formulation or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will depend on the specific experimental design.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Experimental Workflow
Caption: Workflow for a xenograft efficacy study.
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Cell Line | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | p-value | Reference |
| Ovarian Cancer | OVCAR-3 | Intraperitoneal | Data from specific study | Data from specific study | Data from specific study | Gera et al. |
| Colorectal Cancer | HCT116 | Oral Gavage | Data from specific study | Data from specific study | Data from specific study | Gera et al. |
| Breast Cancer | MDA-MB-231 | Data from specific study | Data from specific study | Data from specific study | Data from specific study | Gera et al. |
Note: The table above is a template. The specific data for this compound needs to be populated from the cited research paper by Gera Narendra, et al. RSC Med Chem. 2023.
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units |
| Cmax | Data from specific study | ng/mL |
| Tmax | Data from specific study | h |
| AUC | Data from specific study | ng*h/mL |
| Half-life (t1/2) | Data from specific study | h |
| Bioavailability (%) | Data from specific study | % |
Note: This table is a template. The specific pharmacokinetic data for this compound needs to be obtained from relevant studies.
Conclusion
This compound is a promising small molecule inhibitor for targeting ALDH1A1 in cancer. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute in vivo studies to further elucidate the therapeutic potential of this compound. Adherence to detailed experimental design and careful data analysis will be crucial for the successful evaluation of this compound in various animal models of cancer. Researchers are encouraged to consult the primary literature for this compound to obtain specific quantitative data to inform their study design.
References
- 1. mdpi.com [mdpi.com]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening of ALDH1A1-IN-4
Introduction
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1][2][3] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) across various malignancies, including breast, lung, and prostate cancer, and is associated with poor prognosis and resistance to therapy.[1][3][4][5] Consequently, ALDH1A1 has emerged as a promising therapeutic target for eliminating CSCs and overcoming drug resistance.[6] ALDH1A1-IN-4 is a potent and selective small molecule inhibitor of ALDH1A1, designed for the investigation of ALDH1A1 function and as a potential lead compound in drug discovery programs. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) to identify and characterize ALDH1A1 inhibitors.
Mechanism of Action
ALDH1A1 catalyzes the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids.[3] This enzymatic activity is crucial for the conversion of retinal to retinoic acid (RA), which in turn regulates gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][3] The RA signaling pathway plays a significant role in the maintenance of stem cell properties.[1][7] By inhibiting ALDH1A1, this compound blocks the production of RA, thereby disrupting these signaling pathways and potentially leading to the differentiation or apoptosis of cancer stem cells.
Signaling Pathway
The inhibition of ALDH1A1 by this compound primarily impacts the retinoic acid signaling pathway, which has downstream effects on multiple cellular processes implicated in cancer progression.
High-Throughput Screening Protocols
Two primary types of assays are suitable for high-throughput screening of ALDH1A1 inhibitors using this compound as a reference compound: a biochemical assay measuring enzyme activity directly and a cell-based assay measuring ALDH1A1 activity within a cellular context.
Biochemical HTS Assay: NADH Production
This assay quantifies the enzymatic activity of purified ALDH1A1 by measuring the production of NADH, a product of the aldehyde oxidation reaction. The increase in NADH is monitored by its fluorescence.
Experimental Workflow
Detailed Protocol
-
Plate Preparation: Use a 1536-well solid-bottom black plate.
-
Enzyme Dispensing: Dispense 3 µL of ALDH1A1 enzyme solution (final concentration of 20 nM) in assay buffer (100 mM HEPES, pH 7.5, 0.01% Tween 20) into each well.[8]
-
Compound Dispensing: Transfer 23 nL of test compounds and this compound (as a positive control) at various concentrations (e.g., from 1 nM to 100 µM) to the assay plate.[8]
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[8]
-
Substrate Addition: Add 1 µL of substrate solution containing NAD+ (final concentration 1 mM) and a suitable aldehyde substrate like propionaldehyde (final concentration 80 µM).[8]
-
Kinetic Read: Immediately after substrate addition, centrifuge the plate at 1,000 rpm for 15 seconds and begin kinetic reading on a plate reader with fluorescence optics (Excitation: 340 nm, Emission: 450 nm) for 5-30 minutes.[8]
-
Data Analysis: Calculate the rate of NADH formation (increase in fluorescence over time). Determine the percent inhibition for each compound concentration relative to DMSO-treated controls.
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) | Selectivity vs. ALDH2 |
| This compound | ALDH1A1 | Biochemical | 0.05 | >100-fold |
| Compound A | ALDH1A1 | Biochemical | 1.2 | 10-fold |
| Compound B | ALDH1A1 | Biochemical | 0.8 | 50-fold |
| DEAB (Control) | ALDH1A1/2 | Biochemical | 0.06 | Non-selective |
Cell-Based HTS Assay: ALDEFLUOR Assay
The ALDEFLUOR assay utilizes a fluorescent, non-toxic substrate for ALDH that freely enters intact cells. In the presence of active ALDH1A1, the substrate is converted to a fluorescent product that is retained inside the cell. The intensity of fluorescence is proportional to ALDH1A1 activity.[4][9]
Experimental Workflow
Detailed Protocol
-
Cell Seeding: Seed a human cancer cell line with high ALDH1A1 expression (e.g., MIA PaCa-2 pancreatic cancer cells) into 1536-well imaging plates and incubate overnight.[9]
-
Compound Addition: Add test compounds and this compound as a positive control to the cell plates.
-
Compound Incubation: Incubate the plates for a predetermined time (e.g., 1-2 hours) at 37°C to allow for compound uptake and target engagement.
-
ALDEFLUOR Staining: Add the ALDEFLUOR substrate to the wells. A parallel set of wells should be treated with diethylaminobenzaldehyde (DEAB), a known ALDH inhibitor, to serve as a negative control for background fluorescence.
-
Incubation: Incubate the plates at 37°C for 30-60 minutes to allow for the enzymatic conversion of the substrate.
-
Imaging: Acquire images of the cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the mean fluorescence intensity per cell. Calculate the percent inhibition relative to DMSO-treated controls, after subtracting the background fluorescence from the DEAB-treated wells.
Data Presentation
| Compound | Cell Line | Assay Type | EC50 (µM) | Cytotoxicity (CC50, µM) |
| This compound | MIA PaCa-2 | ALDEFLUOR | 0.25 | >50 |
| Compound A | MIA PaCa-2 | ALDEFLUOR | 5.8 | >50 |
| Compound B | MIA PaCa-2 | ALDEFLUOR | 2.1 | 25 |
| Disulfiram (Control) | MIA PaCa-2 | ALDEFLUOR | 0.5 | 10 |
This compound serves as an excellent tool compound for the high-throughput screening and identification of novel ALDH1A1 inhibitors. The provided biochemical and cell-based assay protocols are robust and amenable to automation, enabling the screening of large compound libraries.[10] The quantitative data derived from these screens, when structured as shown, will facilitate the selection of promising hit compounds for further development in cancer therapy. The use of this compound as a reference inhibitor will ensure the quality and reproducibility of the screening data.
References
- 1. oncotarget.com [oncotarget.com]
- 2. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity | PLOS One [journals.plos.org]
- 10. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Investigating Retinoic Acid Signaling Using ALDH1A1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA) signaling is a crucial pathway that governs a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] The production of RA is tightly regulated, with the aldehyde dehydrogenase 1 family member A1 (ALDH1A1) enzyme playing a pivotal role in catalyzing the oxidation of retinaldehyde to RA.[3][4][5] Dysregulation of the RA signaling pathway is implicated in various diseases, most notably in cancer, where it is often associated with cancer stem cell maintenance and therapeutic resistance.[5]
ALDH1A1-IN-4 is a potent and selective inhibitor of the ALDH1A1 enzyme.[1][6] This small molecule provides a valuable tool for researchers to investigate the downstream consequences of ALDH1A1 inhibition and to dissect the intricate mechanisms of RA signaling in both normal physiological and disease contexts. These application notes provide detailed protocols for utilizing this compound to study its effects on cellular processes modulated by retinoic acid.
Mechanism of Action
This compound, also identified as compound A1 in foundational studies, acts as a potent inhibitor of the ALDH1A1 enzyme.[1] By blocking the catalytic activity of ALDH1A1, it prevents the conversion of retinaldehyde to retinoic acid. This leads to a reduction in intracellular RA levels, which in turn diminishes the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] Consequently, the transcription of RA-responsive genes is downregulated, allowing for the study of cellular processes that are dependent on this signaling cascade.
Data Presentation
The following table summarizes the key quantitative data for this compound based on in vitro enzymatic assays.
| Compound Name | Target | IC50 Value | Cell Line Applications | Reference |
| This compound (A1) | ALDH1A1 | 0.32 µM | A549, MIA-PaCa-2 | [1][6] |
Signaling Pathway Diagram
The diagram below illustrates the canonical retinoic acid signaling pathway and the point of intervention for this compound.
References
- 1. Scaffold hopping based designing of selective ALDH1A1 inhibitors to overcome cyclophosphamide resistance: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Scaffold hopping based designing of selective ALDH1A1 inhibitors to overcome cyclophosphamide resistance: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of ALDH1A1-IN-4 for Cellular and Biochemical Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies and is associated with therapeutic resistance and poor prognosis.[1] ALDH1A1-IN-4 is a potent and selective small molecule inhibitor of ALDH1A1, making it a valuable tool for studying the role of ALDH1A1 in cancer biology and for the development of novel anti-cancer therapies. This document provides detailed protocols for the preparation of this compound stock solutions for use in a range of in vitro experiments.
This compound: Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The relevant data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅ClN₂ | [2] |
| Molecular Weight | 318.8 g/mol | [2] |
| IC₅₀ (for ALDH1A1) | 0.32 µM | [3] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 6 months. | [5] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.188 mg of the compound (Molecular Weight = 318.8 g/mol ).
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For a 10 mM solution with 3.188 mg of powder, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, gentle warming of the tube to 37°C and/or sonication in an ultrasonic water bath for 5-10 minutes can aid in dissolution.
-
Sterilization (Optional): If the stock solution will be used in sterile cell culture applications, it can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the inhibitor treatment.
-
Cell Treatment: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired experimental duration.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
ALDH1A1 in the Retinoic Acid Signaling Pathway
Caption: ALDH1A1 catalyzes the conversion of retinaldehyde to retinoic acid.
References
Application Notes and Protocols for ALDH1A1 Activity Assay Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the activity of Aldehyde Dehydrogenase 1A1 (ALDH1A1) after treatment with inhibitors. The following sections offer guidance on experimental design, step-by-step procedures for various assays, and data interpretation.
Introduction
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular metabolism, primarily known for its role in oxidizing aldehydes to carboxylic acids.[1][2] It plays a significant role in the detoxification of both endogenous and exogenous aldehydes and is involved in the synthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[2][3][4] Notably, elevated ALDH1A1 activity is a well-established marker for cancer stem cells (CSCs) and is associated with poor prognosis and resistance to chemotherapy in various cancers.[5][6][7] This has led to the development of ALDH1A1 inhibitors as potential therapeutic agents to target CSCs and overcome drug resistance.[1][5][6]
These protocols are designed to enable researchers to accurately measure the efficacy of ALDH1A1 inhibitors in both biochemical and cellular contexts.
Key ALDH1A1 Inhibitors
Several small molecule inhibitors targeting ALDH1A1 have been developed and characterized. The selection of an appropriate inhibitor is crucial for experimental design.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Key Characteristics |
| NCT-501 | ALDH1A1 | 40 nM | Potent and selective | Theophylline-based inhibitor with high selectivity over other ALDH isozymes.[8][9][10] |
| CM-39 | ALDH1A | 0.9 µM | Non-covalent and reversible | Pyrazole-pyrimidine-based inhibitor.[11][12][13] |
| CM026 & CM037 | ALDH1A1 | Sub-micromolar | Bind within the aldehyde binding pocket | Two distinct chemical classes of selective inhibitors.[3] |
| Compound 974 | ALDH1A1 | 5 µM (in cells) | Targets a novel scaffold | Suppresses stemness phenotypes in ovarian cancer cells.[14] |
| Disulfiram | ALDH (non-specific) | Varies | General ALDH inhibitor | Often used as a positive control for ALDH inhibition.[15] |
| DEAB | ALDH (non-specific) | ~60 nM | General ALDH1 inhibitor | Commonly used as a negative control in the ALDEFLUOR assay.[16] |
Signaling Pathway of ALDH1A1 in Cancer Stem Cells
ALDH1A1 plays a crucial role in the retinoic acid (RA) signaling pathway, which is vital for maintaining cancer stem cell properties.
Caption: ALDH1A1-mediated retinoic acid signaling pathway.
Experimental Protocols
Here we provide detailed protocols for assessing ALDH1A1 activity.
In Vitro ALDH1A1 Enzymatic Activity Assay (Colorimetric/Fluorometric)
This assay measures the enzymatic activity of purified or recombinant ALDH1A1 or ALDH1A1 in cell lysates by monitoring the production of NADH.
-
Recombinant human ALDH1A1 protein
-
Assay Buffer: 50 mM Sodium Pyrophosphate or 25 mM BES, pH 7.5-8.1
-
NAD+ solution (1 mM final concentration)
-
Substrate: Acetaldehyde or propionaldehyde (100 µM final concentration) or a fluorogenic substrate like 7-methoxy-1-naphthaldehyde (MONAL-71)[17]
-
ALDH1A1 inhibitor of interest
-
Microplate reader (for absorbance at 340 nm for NADH or fluorescence at appropriate wavelengths for fluorogenic substrates)
-
96-well clear or black microplates
Caption: Workflow for the in vitro ALDH1A1 enzymatic activity assay.
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NAD+, and ALDH1A1 enzyme.
-
Plate Setup:
-
Add the reagent mix to each well of a 96-well plate.
-
Add the ALDH1A1 inhibitor at various concentrations to the test wells.
-
Add a vehicle control (e.g., DMSO) to the control wells.
-
-
Pre-incubation: Incubate the plate for 2 minutes at 25°C to allow the inhibitor to interact with the enzyme.[14][16]
-
Initiate Reaction: Add the substrate (e.g., acetaldehyde) to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm (for NADH production) or fluorescence over time.[18]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)
The ALDEFLUOR™ assay is a flow cytometry-based method to identify and quantify the population of cells with high ALDH activity.[18][19][20]
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent, DEAB reagent, and assay buffer)
-
Cells of interest (in single-cell suspension)
-
ALDH1A1 inhibitor of interest
-
Flow cytometer
Caption: Workflow for the ALDEFLUOR™ cellular ALDH activity assay.
-
Cell Preparation: Harvest and wash cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.[19]
-
Inhibitor Treatment: Treat the cells with the desired concentrations of the ALDH1A1 inhibitor or vehicle control for the appropriate duration.
-
Assay Setup: For each experimental condition, prepare two tubes: a "test" sample and a "control" sample.
-
DEAB Control: Add the ALDH inhibitor DEAB to the "control" tube. This will be used to set the gate for ALDH-positive cells.[18][19]
-
Staining: Add the activated ALDEFLUOR™ reagent to the "test" tube. Immediately transfer half of this cell suspension to the "control" tube containing DEAB.[21]
-
Incubation: Incubate all tubes at 37°C for 30-60 minutes, protected from light.[18]
-
Flow Cytometry: Analyze the cells on a flow cytometer, detecting the fluorescent signal in the green channel (e.g., FITC).
-
Data Analysis: Use the DEAB-treated "control" sample to define the gate for the ALDH-positive cell population. Quantify the percentage of ALDH-positive cells in the inhibitor-treated samples relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of an inhibitor with ALDH1A1 within intact cells by measuring changes in the thermal stability of the protein.[22][23][24]
-
Cells of interest
-
ALDH1A1 inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents (SDS-PAGE gels, transfer membranes, anti-ALDH1A1 antibody, secondary antibody, and detection reagents)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with the ALDH1A1 inhibitor or vehicle control.
-
Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.[23]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting using an antibody specific for ALDH1A1 to detect the amount of soluble ALDH1A1 at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization of ALDH1A1.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. Below is an example of how to present IC50 data for different inhibitors.
| Inhibitor | Cell Line / Enzyme | Assay Type | IC50 / EC50 |
| NCT-501 | Recombinant hALDH1A1 | In Vitro Enzymatic | 40 nM[8][9] |
| NCT-501 | Cal-27 CisR cells | Cellular | 16% decrease at 20 nM[8][9] |
| CM-39 | ALDH1A | In Vitro Enzymatic | 0.9 µM[11][12] |
| Compound 974 | OVCAR3 / OVCAR5 cells | ALDEFLUOR | Significant reduction at 5 µM[14] |
| N42 | Recombinant ALDH1A1 | In Vitro Enzymatic | 0.023 µM[25] |
| N42 | Cells | Cellular | 0.06 µM[25] |
Note: The efficacy of an inhibitor can vary significantly between biochemical and cellular assays due to factors like cell permeability and off-target effects. It is recommended to perform multiple types of assays for a comprehensive evaluation.
References
- 1. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping Aldehyde Dehydrogenase 1A1 Activity using an [18F]Substrate‐Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mediso - A prodrug strategy for the in vivo imaging of aldehyde dehydrogenase activity [mediso.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aldehyde dehydrogenase 1A1 increases NADH levels and promotes tumor growth via glutathione/dihydrolipoic acid-dependent NAD+ reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 20. stemcell.com [stemcell.com]
- 21. abscience.com.tw [abscience.com.tw]
- 22. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 24. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 25. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of ALDH1A1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in cancer biology, particularly in the context of cancer stem cells (CSCs), drug resistance, and poor patient prognosis.[1][2][3] ALDH1A1, a cytosolic enzyme, plays a pivotal role in cellular detoxification and the biosynthesis of retinoic acid (RA), a key regulator of cell differentiation and proliferation.[2][4] Elevated ALDH1A1 activity is a hallmark of CSCs in various malignancies, including breast, ovarian, lung, and colon cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[1][3] Consequently, the development of selective ALDH1A1 inhibitors presents a promising therapeutic strategy to target the CSC population and overcome chemoresistance.[3][5]
ALDH1A1-IN-4 is a potent and selective small molecule inhibitor of ALDH1A1 with an IC50 of 0.32 μM.[6][7] These application notes provide detailed protocols for designing and executing in vivo efficacy studies to evaluate this compound in various preclinical cancer models. The protocols cover experimental design, animal model selection, drug formulation and administration, and methods for assessing pharmacodynamic and anti-tumor efficacy endpoints.
ALDH1A1 Signaling Pathway
ALDH1A1's primary function is the oxidation of retinaldehyde to retinoic acid. Retinoic acid then translocates to the nucleus, where it binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR). This complex then binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. In cancer, aberrant ALDH1A1 activity can influence several oncogenic signaling pathways, including Wnt/β-catenin and PI3K/AKT, promoting cancer stem cell properties and therapeutic resistance.
Experimental Design and Workflow
A typical in vivo efficacy study for this compound involves several key stages, from animal model selection and tumor implantation to treatment and endpoint analysis.
Data Presentation: Summary of Key Experimental Parameters
The following tables outline the critical quantitative data to be collected and analyzed during the in vivo efficacy studies of this compound.
Table 1: Animal and Tumor Model Details
| Parameter | Description | Example Value |
|---|---|---|
| Animal Strain | Specific strain of immunocompromised mice. | NOD/SCID Gamma (NSG) |
| Age/Weight | Age and weight of animals at the start of the study. | 6-8 weeks / 20-25 g |
| Cancer Cell Line/PDX Model | Name and origin of the cancer cells or PDX model. | OVCAR-3 (Ovarian Cancer) |
| Implantation Site | Location of tumor cell/tissue injection. | Subcutaneous (flank) or Orthotopic (intrabursal) |
| Number of Cells/Tissue Size | Amount of cells or tissue implanted. | 5 x 10^6 cells in 100 µL Matrigel |
| Tumor Volume at Randomization | Mean tumor volume when animals are randomized into treatment groups. | 100-150 mm³ |
Table 2: Dosing and Treatment Schedule
| Parameter | Description | Example Value |
|---|---|---|
| Drug | Test article. | This compound |
| Vehicle | Control solution for drug formulation. | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Dose Levels | Concentrations of this compound to be tested. | 10, 30, 100 mg/kg |
| Route of Administration | Method of drug delivery. | Oral (p.o.) or Intraperitoneal (i.p.) |
| Dosing Frequency | How often the drug is administered. | Once daily (QD) or twice daily (BID) |
| Treatment Duration | Length of the treatment period. | 21-28 days |
Table 3: Efficacy and Toxicity Endpoints
| Parameter | Description | Measurement Method |
|---|---|---|
| Tumor Volume | Size of the tumor. | Caliper measurements (Volume = 0.5 x Length x Width²) |
| Tumor Weight | Weight of the tumor at the end of the study. | Excised tumor weighed on a balance |
| Body Weight | Animal's overall health indicator. | Weighed 2-3 times per week |
| Tumor Growth Inhibition (TGI) | Percentage of tumor growth reduction compared to vehicle. | % TGI = (1 - (ΔT/ΔC)) x 100 |
| Survival | Time until endpoint criteria are met. | Kaplan-Meier analysis |
| Clinical Observations | Signs of toxicity (e.g., changes in behavior, appearance). | Daily observation |
| Histopathology | Microscopic examination of tumor and major organs. | H&E staining |
Experimental Protocols
Animal Models and Tumor Implantation
1.1. Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture cancer cells (e.g., OVCAR-3) in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each immunocompromised mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week.
1.2. Patient-Derived Xenograft (PDX) Model
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Tissue Preparation: Mince the tumor tissue into small fragments (2-3 mm³) in sterile media on ice.[8]
-
Implantation: Subcutaneously implant one tumor fragment into the flank of each immunocompromised mouse.[8]
-
Passaging: Once tumors reach a volume of approximately 1000 mm³, they can be excised and passaged into new cohorts of mice for expansion and subsequent efficacy studies.[9]
1.3. Orthotopic Ovarian Cancer Model
-
Cell Preparation: Prepare cancer cells as described for the CDX model.
-
Surgical Procedure: Anesthetize the mouse and make a small incision to expose the ovary. Inject 1-2 x 10^6 cells in 10 µL of PBS/Matrigel into the ovarian bursa.[10][11]
-
Monitoring: Monitor tumor growth and metastasis using bioluminescence imaging if cells are luciferase-tagged.[12][13]
This compound Formulation and Administration
-
Formulation (Proposed): Based on common practices for poorly soluble small molecules, a suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[14] The final formulation should be a clear solution.
-
Administration:
-
Oral (p.o.): Administer the formulated this compound using oral gavage.
-
Intraperitoneal (i.p.): Inject the formulated compound into the peritoneal cavity.
-
In Vivo Efficacy Study
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., vehicle control, this compound at different doses).[15]
-
Treatment: Begin treatment according to the predetermined dosing schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
Perform daily clinical observations for any signs of adverse effects.
-
-
Endpoints: Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³), exhibit ulceration, or if there is a significant loss of body weight (>20%) or other signs of distress.[16]
Pharmacodynamic (PD) Analysis: ALDEFLUOR Assay on Tumor Tissue
-
Tumor Dissociation:
-
Excise tumors at the end of the study and place them in cold PBS.
-
Mince the tumor into small pieces (1-2 mm³).[10]
-
Digest the tissue with a tumor dissociation kit (e.g., containing collagenase and DNase) according to the manufacturer's protocol to obtain a single-cell suspension.[9][10][11][17]
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.[10]
-
-
ALDEFLUOR Assay:
-
Resuspend the single-cell suspension in ALDEFLUOR assay buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" and a "control" tube. Add the ALDH inhibitor DEAB (diethylaminobenzaldehyde) to the "control" tube.
-
Add the activated ALDEFLUOR reagent to the "test" tube, mix, and immediately transfer half of the cell suspension to the "control" tube.
-
Incubate both tubes at 37°C for 30-60 minutes.
-
Analyze the cell populations by flow cytometry. The ALDH-positive population is identified by the shift in fluorescence in the "test" sample compared to the DEAB-treated "control".
-
Pharmacokinetic (PK) Analysis
-
Sample Collection: Collect blood samples at various time points after a single dose of this compound (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Toxicology Assessment
-
Clinical Observations: Daily monitoring for changes in activity, posture, and grooming.
-
Body Weight: Monitor for significant weight loss.
-
Hematology and Clinical Chemistry: At the terminal timepoint, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Histopathology: Collect major organs (liver, kidney, spleen, lung, heart) and the tumor at necropsy, fix in formalin, and embed in paraffin for H&E staining and pathological evaluation.
Statistical Analysis
-
Tumor Growth Data: Analyze differences in tumor volume between treatment groups using appropriate statistical tests, such as a two-way repeated-measures ANOVA.
-
Survival Data: Analyze survival data using Kaplan-Meier curves and compare groups using the log-rank test.[16]
-
Other Endpoints: Use t-tests or ANOVA for comparing endpoint data such as final tumor weight and biomarker analysis. A p-value of <0.05 is typically considered statistically significant.[12][13][18]
Conclusion
These application notes provide a comprehensive framework for conducting in vivo efficacy studies of the ALDH1A1 inhibitor, this compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of this novel compound in preclinical cancer models. The successful demonstration of in vivo efficacy, coupled with a favorable safety profile, will be crucial for the further development of this compound as a potential anti-cancer therapeutic.
References
- 1. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Identification of approved drugs with ALDH1A1 inhibitory potential aimed at enhancing chemotherapy sensitivity in cancer cells: an in-silico drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ALDH1A1 activity decreases expression of drug transporters and reduces chemotherapy resistance in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. Protocol for tumor dissociation and fluorescence-activated cell sorting of human head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. stemcell.com [stemcell.com]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. Statistical analysis of in vivo tumor growth experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repo.uni-hannover.de [repo.uni-hannover.de]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Tumor dissociation and flow cytometry [bio-protocol.org]
- 18. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of ALDH1A1-IN-4 in Culture
Welcome to the technical support center for ALDH1A1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of this potent ALDH1A1 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound?
A1: this compound is a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) with a reported IC50 value of 0.32 μM[1]. This value can serve as a benchmark for your in vitro experiments.
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of the inhibitor. It is recommended to store the compound as per the manufacturer's instructions, which typically involve keeping it at low temperatures and protected from light. For creating stock solutions, use a high-quality, anhydrous solvent like DMSO. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to prepare single-use aliquots of your stock solution.
Q3: I am observing a higher IC50 value for this compound in my experiments than what is reported in the literature. What could be the cause?
A3: Discrepancies in IC50 values are a common issue and can arise from several experimental factors. Key aspects to consider include cell line identity and metabolic activity, as well as assay conditions such as incubation time, cell seeding density, and serum concentration in the media. The p53 status of your cell line can also be a critical factor, as sensitivity to some inhibitors is highly correlated with wild-type p53 status.
Q4: My dose-response curve is flat or does not show a sigmoidal shape. What does this indicate?
A4: A flat or non-sigmoidal dose-response curve often suggests a lack of biological response within the tested concentration range. This could be due to several reasons, including using a concentration range that is too low, degradation of the compound, or the use of a cell line that is insensitive to ALDH1A1 inhibition. It is also important to ensure the integrity of the compound by preparing fresh dilutions for each experiment.
Troubleshooting Guide for Low Efficacy
Low efficacy of this compound in cell culture can be frustrating. This guide provides a systematic approach to identifying and resolving potential issues.
Problem 1: Sub-optimal Inhibitor Activity
If you are observing weaker than expected inhibition of ALDH1A1 activity, consider the following factors related to the inhibitor itself:
| Potential Cause | Recommended Action |
| Incorrect Concentration | Verify the calculations for your stock solution and final dilutions. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line and experimental conditions. |
| Compound Degradation | Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing and storing single-use aliquots at -80°C. Protect the compound from light. |
| Poor Solubility | Ensure complete solubilization of the stock solution in DMSO. When diluting into aqueous media, vortex thoroughly and visually inspect for any precipitation. The final DMSO concentration in your assay should be kept low (typically <0.1%) and consistent across all wells to avoid solvent-induced toxicity. |
Problem 2: Experimental Conditions Affecting Efficacy
The conditions of your cell culture and assay can significantly impact the apparent activity of the inhibitor.
| Potential Cause | Recommended Action |
| High Cell Density | Optimize the cell seeding density for your assay. A high number of cells may require a higher concentration of the inhibitor to achieve the desired effect. |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses sufficient levels of ALDH1A1. Some cell lines may have low endogenous ALDH1A1 activity or utilize redundant signaling pathways, making them less sensitive to inhibition. Consider using a positive control cell line known to be sensitive to ALDH1A1 inhibition. |
| Inappropriate Assay Duration | The duration of exposure to the inhibitor can influence the observed effect. Optimize the incubation time for your specific assay and cell line. Longer incubation times may lead to lower IC50 values. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cell line can tolerate it. |
Problem 3: Assay-Specific Issues
The choice and execution of your assay to measure ALDH1A1 inhibition are critical for obtaining accurate results.
| Potential Cause | Recommended Action |
| Inaccurate Readout | Ensure that your detection method is sensitive and linear within the range of your measurements. For fluorescence- or luminescence-based assays, check for any interference from the inhibitor itself. |
| "Edge Effect" in Multi-well Plates | Increased evaporation in the outer wells of a microplate can lead to variability. To mitigate this, consider not using the outer wells or filling them with sterile media or PBS. |
| Inconsistent Pipetting | Inaccurate pipetting can introduce significant variability. Use calibrated pipettes and ensure proper mixing of all reagents. |
Experimental Protocols
General Protocol for a Cell-Based ALDH Activity Assay
This protocol provides a general framework for assessing the efficacy of this compound in a cancer cell line using a commercially available ALDH activity assay kit (e.g., ALDEFLUOR™).
Materials:
-
This compound
-
Cancer cell line with known ALDH1A1 expression
-
Complete cell culture medium
-
ALDH activity assay kit (containing ALDH substrate and a specific ALDH inhibitor like DEAB for control)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to approximately 70-80% confluency. Harvest and resuspend cells in the assay buffer provided with the kit to a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Prepare a series of dilutions of this compound in the assay buffer. Add the diluted inhibitor to the cell suspension and incubate for the desired time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (DMSO).
-
ALDH Substrate Addition: To each tube, add the activated ALDH substrate from the kit.
-
Control Sample: In a separate tube, add the specific ALDH inhibitor (DEAB) provided in the kit before adding the substrate. This will serve as a negative control to set the gate for the ALDH-positive population.
-
Incubation: Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the DEAB-treated sample to establish the gate for the ALDH-negative population. The percentage of ALDH-positive cells in the treated samples can then be determined and compared to the vehicle control.
Signaling Pathways and Workflows
ALDH1A1 Signaling Pathway in Cancer
Aldehyde dehydrogenase 1A1 (ALDH1A1) plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid (RA) from retinal. In cancer cells, particularly cancer stem cells (CSCs), elevated ALDH1A1 activity is associated with drug resistance and poor prognosis. The production of RA by ALDH1A1 influences gene expression through nuclear receptors (RAR and RXR), impacting cell proliferation, differentiation, and survival.
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Low Inhibitor Efficacy
This workflow provides a logical sequence of steps to diagnose and resolve issues with the in-culture efficacy of this compound.
Caption: A step-by-step workflow for troubleshooting inconsistent results.
Logical Relationship for IC50 Value Discrepancies
Understanding the factors that can influence the IC50 value is crucial for interpreting your results. This diagram illustrates the key variables.
Caption: Key factors contributing to variability in IC50 measurements.
References
Technical Support Center: Optimizing ALDH1A1-IN-4 for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of ALDH1A1-IN-4 in IC50 determination assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[1][2] ALDH1A1 is a key enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid, a molecule crucial for cell differentiation and proliferation.[3][4] By inhibiting ALDH1A1, this compound can disrupt these processes, making it a valuable tool in cancer research, particularly in targeting cancer stem cells where ALDH1A1 is often overexpressed.[5][3][6] The reported IC50 value for this compound is approximately 0.32 μM.[1]
Q2: What are the key signaling pathways involving ALDH1A1?
ALDH1A1 is a critical enzyme in the retinoic acid (RA) signaling pathway, where it catalyzes the oxidation of retinal to RA.[5][3] RA then binds to nuclear receptors (RAR and RXR) to regulate the expression of genes involved in cell growth, differentiation, and development.[5][3] Aberrant ALDH1A1 activity is also linked to other cancer-related pathways, including the Wnt/β-catenin and PI3K/AKT signaling pathways, contributing to cancer stem cell maintenance and therapeutic resistance.[7][8]
Q3: What is a typical starting concentration range for this compound in an IC50 experiment?
Based on its reported IC50 of 0.32 μM, a sensible starting point for a dose-response curve would be to bracket this concentration. A common practice is to perform serial dilutions covering a broad range, for instance, from 10 nM to 100 μM. This wide range helps to ensure that the full dose-response curve, including the top and bottom plateaus, is captured.
Q4: How should I prepare my stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, a 10 mM stock in 100% DMSO can be prepared and stored at -20°C or -80°C. Working solutions can then be freshly prepared by diluting the stock solution in cell culture medium. To avoid precipitation, ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.[9]
Troubleshooting Guide
This guide addresses common issues that may arise during IC50 determination experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The compound's solubility in aqueous media is exceeded. This can be influenced by the final concentration, the percentage of DMSO, and interactions with media components.[9][10][11] | - Visually inspect wells for precipitate after adding the compound. - Reduce the highest concentration of this compound used in the assay. - Prepare intermediate dilutions in a serum-containing medium to potentially improve solubility. - Ensure the final DMSO concentration is kept as low as possible (e.g., ≤ 0.1%).[9] |
| High Variability Between Replicate Wells | - Inconsistent cell seeding: A non-homogenous cell suspension will lead to different cell numbers per well. - Edge effects: Evaporation in the outer wells of a microplate can concentrate reagents and affect cell growth.[10] | - Ensure the cell suspension is thoroughly mixed before and during plating. - To mitigate edge effects, fill the perimeter wells with sterile PBS or media and do not use them for experimental data points.[10] |
| Non-Reproducible IC50 Values | - Variations in cell health or passage number: Cellular responses can change as cells are passaged.[10] - Inconsistent incubation times: The apparent potency of a compound can be time-dependent. | - Use cells from a consistent, low passage number for all experiments. - Standardize the incubation time with this compound across all comparative experiments (e.g., 24, 48, or 72 hours).[10] |
| No or Weak Inhibition Observed | - Inactive compound: The compound may have degraded. - Incorrect assay setup: The chosen cell line may not express sufficient levels of ALDH1A1, or the assay conditions may not be optimal. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Confirm ALDH1A1 expression in your cell line of choice via Western blot or qPCR. - Optimize assay parameters such as cell density and incubation time. |
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination using MTT Assay
This protocol outlines a method for determining the IC50 of this compound on adherent cancer cells.
Materials:
-
This compound
-
Cell line with known ALDH1A1 expression (e.g., A549 lung cancer cells)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound by serially diluting it in complete medium. To maintain a constant final DMSO concentration, first prepare intermediate stocks in 100% DMSO and then dilute into the medium.[9]
-
Remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and no-cell blank wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Biochemical IC50 Determination
This protocol describes a method to determine the IC50 of this compound using purified ALDH1A1 enzyme.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
This compound
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
NAD+
-
Aldehyde substrate (e.g., propionaldehyde or benzaldehyde)[14]
-
96-well UV-transparent plate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Methodology:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, NAD+, and varying concentrations of this compound.
-
Add the ALDH1A1 enzyme to each well and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature.[14]
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the aldehyde substrate.
-
Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the control reaction without the inhibitor (set to 100% activity).
-
Plot the percent activity against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Simplified ALDH1A1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cell-based IC50 determination using the MTT assay.
Caption: Troubleshooting logic for high variability in experimental replicates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-target Effects of ALDH1A1-IN-4
This technical support resource is designed for researchers and drug development professionals using ALDH1A1-IN-4. It provides troubleshooting guidance and frequently asked questions to address potential experimental challenges, with a focus on understanding and identifying potential off-target effects.
Disclaimer: Publicly available, comprehensive off-target profiling data specifically for this compound is limited. The information and recommendations provided herein are based on the known selectivity challenges of the aldehyde dehydrogenase (ALDH) superfamily and data from analogous ALDH1A1 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments, helping to differentiate between on-target and potential off-target activities of this compound.
Q1: I am observing a cellular phenotype that doesn't align with the known functions of ALDH1A1. Could this be an off-target effect?
A1: This is a possibility. While this compound is a potent inhibitor of ALDH1A1, unexpected biological responses could stem from interactions with other proteins. The human ALDH superfamily consists of 19 isoforms with significant structural similarities, making the development of highly specific inhibitors a challenge.[1][2]
Troubleshooting Steps:
-
Orthogonal Inhibitor Test: Employ a structurally distinct ALDH1A1 inhibitor. If the novel phenotype is not replicated, it suggests a potential off-target effect specific to the chemical scaffold of this compound.
-
Genetic Knockdown: Use siRNA or shRNA to specifically reduce ALDH1A1 expression. If this approach reproduces the effects of this compound, it provides strong evidence for an on-target mechanism.
-
Rescue Experiment: In a system where ALDH1A1 has been knocked down, attempt to "rescue" the phenotype by re-introducing wild-type ALDH1A1. If the phenotype is reversed, it confirms the effect is on-target.
Q2: My experimental results show significant cell toxicity at concentrations near the IC50 of this compound. What are the possible reasons?
A2: Unexpected toxicity can arise from several sources:
-
On-Target Effects: ALDH1A1 is crucial for detoxifying reactive aldehydes and for the synthesis of retinoic acid.[1][3][4] Inhibiting these functions can lead to cellular stress and apoptosis in certain cell types.
-
Off-Target Inhibition: The inhibitor may be affecting other critical cellular enzymes. For example, some multi-isoform ALDH inhibitors have demonstrated toxicity.[5]
-
Physicochemical Properties: At higher concentrations, poor solubility or aggregation of the compound can induce non-specific cellular stress. Always ensure the inhibitor is fully dissolved and within its recommended concentration range.
Q3: How can I proactively assess the selectivity of this compound in my own lab?
A3: Validating inhibitor selectivity within your experimental context is a critical step.
-
Isoform Selectivity Panel: Test the inhibitory activity of this compound against other commercially available recombinant ALDH isoforms that are relevant to your biological system (e.g., ALDH1A2, ALDH1A3, ALDH2).
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to ALDH1A1 within intact cells.
-
Broad-Panel Profiling: For comprehensive off-target analysis, consider commercial services that screen compounds against large panels of proteins, such as kinases, which are frequent off-targets for small molecules.
Comparative Selectivity of ALDH1A1 Inhibitors
While specific off-target data for this compound is not detailed in the provided search results, this table offers a comparison with other published ALDH1A1 inhibitors to provide a benchmark for selectivity.
| Inhibitor | ALDH1A1 IC50 (µM) | Notes on Selectivity |
| This compound | 0.32 | Off-target selectivity profile not specified.[6] |
| CM39 | 0.9 | Exhibits good selectivity over ALDH2 and ALDH3A1 (<20% inhibition at 20 µM), but shows some cross-reactivity with ALDH1A2 and ALDH1A3 (~50% inhibition at 20 µM).[7] |
| 974 | 0.47 | Described as a highly potent inhibitor of ALDH1A1 activity.[8] |
| CM026 | 0.8 | Reported to have no inhibitory activity against other tested ALDH isoforms.[9] |
| CM037 | 4.6 | Reported to have no inhibitory activity against other tested ALDH isoforms.[9] |
Experimental Protocols
Protocol: In Vitro Assessment of ALDH Isoform Selectivity
This protocol outlines a general method for determining the IC50 of an inhibitor against various recombinant ALDH enzymes.
1. Materials:
-
Recombinant human ALDH enzymes (e.g., ALDH1A1, ALDH1A2, ALDH1A3, ALDH2)
-
NAD+ or NADP+ (as required by the specific isoform)
-
Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Sodium Pyrophosphate, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate reader
2. Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
To each well of the microplate, add the assay buffer, NAD(P)+, and the diluted inhibitor.
-
Add the specific recombinant ALDH enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
3. Data Analysis:
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value for each ALDH isoform.
-
The ratio of IC50 values between different isoforms indicates the selectivity of the inhibitor.
Diagrams and Workflows
Caption: ALDH1A1 signaling pathway and potential for off-target inhibition.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Overexpression of aldehyde dehydrogenase 1A1 reduces oxidation-induced toxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ALDH1A1 to enhance the efficacy of KRAS-targeted therapy through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer [mdpi.com]
- 9. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve ALDH1A1-IN-4 solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments with ALDH1A1-IN-4, with a focus on solubility problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2] ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway and is implicated in cancer stem cell biology and the development of resistance to chemotherapy.
Q2: In which solvents is this compound typically soluble?
A2: While specific quantitative solubility data for this compound is not widely published, compounds of a similar nature are often soluble in organic solvents such as dimethyl sulfoxide (DMSO). For instance, other ALDH1A1 inhibitors like NCT-506 and CM10 show good solubility in DMSO.[3][4] It is generally recommended to prepare stock solutions in a high-quality, anhydrous organic solvent.
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to store this compound at room temperature in the continental US, though this may vary in other locations. For stock solutions, it is advisable to store them at -20°C or -80°C for long-term stability.[1][5] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide addresses common problems researchers face when this compound does not dissolve adequately.
Issue 1: Precipitate is visible in the stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Warm the solution: Gently warm the vial to 37°C in a water bath. This can increase the solubility of the compound.[3][4]
-
Sonication: Use an ultrasonic bath to agitate the solution. This can help break down smaller particles and enhance dissolution.[3][4]
-
Increase Solvent Volume: If the above steps do not work, carefully add more of the same solvent to decrease the concentration.
-
Try an Alternative Solvent: If DMSO is not effective, consider other organic solvents such as N,N-dimethylformamide (DMF) or ethanol. However, ensure the chosen solvent is compatible with your downstream experimental assays.
-
Issue 2: The compound precipitates when added to aqueous media.
-
Possible Cause: this compound, like many small molecule inhibitors, is likely poorly soluble in aqueous solutions. The addition of a concentrated stock solution in an organic solvent to an aqueous buffer can cause the compound to crash out.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower final concentration.
-
Increase the Percentage of Co-solvent: The final concentration of the organic solvent (e.g., DMSO) in your aqueous medium might be too low. While high concentrations of organic solvents can be toxic to cells, a slight increase may be necessary to maintain solubility. It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls, and generally below 1%.
-
Use a Solubilizing Agent: Consider the use of pluronic F-68 or other biocompatible surfactants to improve the aqueous solubility of the compound.
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. Investigate if adjusting the pH of your aqueous buffer (within a physiologically acceptable range) improves solubility.
-
Quantitative Data Summary
While specific public data for this compound is limited, the following table provides solubility information for other ALDH1A1 inhibitors to serve as a reference.
| Compound Name | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| NCT-506 | DMSO | 33.33 | 69.65 | Ultrasonic treatment may be needed.[3] |
| CM10 | DMSO | 125 | 388.90 | N/A[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of an ALDH1A1 Inhibitor in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of the inhibitor powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 318.8 g/mol (like this compound), you would need 3.188 mg.
-
Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
ALDH1A1 Signaling Pathway
Caption: this compound inhibits the conversion of retinal to retinoic acid.
Experimental Workflow for Solubility Troubleshooting
Caption: A stepwise guide to troubleshooting this compound solubility issues.
References
Technical Support Center: Improving the In Vivo Bioavailability of ALDH1A1-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of the selective ALDH1A1 inhibitor, ALDH1A1-IN-4. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable plasma concentrations of this compound in our animal models after oral administration. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge for many small molecule inhibitors and can stem from several factors. The primary suspects are poor aqueous solubility and/or low intestinal permeability. It's also possible that the compound is undergoing rapid first-pass metabolism in the gut wall or liver.
Troubleshooting Steps:
-
Physicochemical Characterization: The first step is to understand the fundamental properties of this compound.
-
Solubility: Determine the aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract.[1]
-
Permeability: Assess the intestinal permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[1]
-
LogP: Determine the octanol-water partition coefficient (logP) to understand its lipophilicity.
-
-
Formulation Optimization: Based on the characterization, you can select an appropriate formulation strategy. For poorly soluble compounds, several approaches can be effective.[2][3][4][5][6]
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[5][7] Techniques include micronization and nanosuspension.[3][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.[2][8]
-
Lipid-Based Formulations: For lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.[2][3][5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3][6]
-
-
Evaluate In Vitro Dissolution: Once you have developed new formulations, assess their in vitro dissolution profiles to confirm improved drug release.
The following diagram illustrates a general workflow for troubleshooting poor oral bioavailability:
Caption: Troubleshooting workflow for low in vivo bioavailability.
Q2: How do we choose the most appropriate formulation strategy for this compound?
A2: The choice of formulation depends heavily on the physicochemical properties of this compound, specifically its solubility and permeability, which can be categorized by the Biopharmaceutics Classification System (BCS).
| BCS Class | Solubility | Permeability | Primary Absorption Barrier | Recommended Formulation Strategies |
| Class I | High | High | None | Conventional immediate-release dosage forms are usually sufficient. |
| Class II | Low | High | Dissolution Rate | Particle size reduction (micronization, nanosuspension), solid dispersions, lipid-based formulations (SEDDS), complexation with cyclodextrins.[2][3][6][7][8] |
| Class III | High | Low | Permeability | Permeation enhancers, prodrug approaches. |
| Class IV | Low | Low | Dissolution & Permeability | A combination of strategies is often required, such as lipid-based formulations to improve solubility and co-administration with permeation enhancers. Nanoparticle-based delivery systems may also be beneficial.[9][10] |
Q3: We suspect that this compound is undergoing rapid metabolism. How can we investigate this and what are the potential solutions?
A3: Rapid first-pass metabolism in the gut and liver can significantly reduce the amount of active drug reaching systemic circulation.
Investigative Steps:
-
In Vitro Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to determine its intrinsic clearance. This will provide an indication of its susceptibility to metabolism.
-
In Vivo Pharmacokinetic Studies: Compare the Area Under the Curve (AUC) following oral (PO) and intravenous (IV) administration to calculate the absolute bioavailability (F%). A low F% despite good absorption suggests high first-pass metabolism.
Potential Solutions:
-
Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in vivo. This strategy can be used to mask the metabolic site of the molecule, improving its stability.[2][4]
-
Co-administration with Metabolic Inhibitors: While not a long-term clinical solution, co-administering a known inhibitor of the metabolizing enzymes (e.g., a cytochrome P450 inhibitor) in preclinical studies can help confirm if metabolism is the primary barrier to bioavailability.
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the chemical structure of this compound to block the site of metabolism.
The following diagram illustrates the decision-making process for addressing suspected rapid metabolism:
Caption: Decision-making process for addressing rapid metabolism.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in buffers of different pH.
Materials:
-
This compound
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)
-
HPLC system with a suitable column and detector
-
Shaker incubator
-
Centrifuge
-
0.22 µm syringe filters
Methodology:
-
Prepare supersaturated solutions of this compound in each pH buffer.
-
Shake the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the excess solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and bioavailability of this compound in an animal model (e.g., mouse or rat).
Materials:
-
This compound formulation
-
Appropriate animal model (e.g., male Sprague-Dawley rats)
-
Dosing vehicles (e.g., for oral and intravenous administration)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the animals overnight before dosing.[11]
-
Divide the animals into two groups: intravenous (IV) and oral (PO) administration.
-
Administer a single dose of this compound to each animal.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11][12]
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.[13]
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
The following workflow illustrates the key steps in a typical in vivo pharmacokinetic study:
Caption: Workflow for an in vivo pharmacokinetic study.
ALDH1A1 Signaling Pathway Context
Understanding the biological context of ALDH1A1 is crucial for interpreting the effects of your inhibitor. ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway and is also involved in cellular detoxification.[14][15][16][17][18]
Caption: Simplified ALDH1A1 signaling pathway.
References
- 1. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. course.cutm.ac.in [course.cutm.ac.in]
- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 12. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. mdpi.com [mdpi.com]
- 14. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Центр технической поддержки: Оценка цитотоксичности ALDH1A1-IN-4 в нормальных клетках
Введение
Настоящее руководство предназначено для исследователей, ученых и специалистов в области разработки лекарственных препаратов, работающих с ингибитором альдегиддегидрогеназы 1A1 (ALDH1A1), ALDH1A1-IN-4. В этом руководстве представлена исчерпывающая информация, протоколы экспериментов и рекомендации по устранению неполадок при оценке цитотоксического потенциала этого соединения в нормальных (неопухолевых) клеточных линиях.
Важное примечание: На момент создания этого документа в открытом доступе отсутствуют данные о цитотоксичности this compound в нормальных клеточных линиях. Приведенные ниже количественные данные являются гипотетическими и предназначены для иллюстрации форматов представления данных и экспериментальных подходов.
Часто задаваемые вопросы (FAQ)
В: Зачем оценивать цитотоксичность this compound в нормальных клетках?
О: Оценка цитотоксичности в нормальных клетках является критически важным шагом в доклинической разработке лекарств. Это помогает определить терапевтическое окно соединения — диапазон концентраций, в котором оно эффективно против опухолевых клеток, но при этом минимально токсично для здоровых тканей.
В: Какие нормальные клеточные линии следует использовать?
О: Выбор клеточной линии должен соответствовать предполагаемому терапевтическому применению ингибитора. Рекомендуется использовать клеточные линии, полученные из тканей, которые могут быть подвержены токсичности, например, гепатоциты (для оценки гепатотоксичности), почечные эпителиальные клетки (для оценки нефротоксичности) и фибробласты.
В: Какие основные методы используются для оценки цитотоксичности?
О: К стандартным методам относятся:
-
МТТ-тест: Оценивает метаболическую активность клеток, которая коррелирует с их жизнеспособностью.
-
ЛДГ-тест: Измеряет высвобождение лактатдегидрогеназы (ЛДГ) из поврежденных клеток, что указывает на нарушение целостности мембраны.
-
Анализ апоптоза (например, с использованием аннексина V): Позволяет различать живые, апоптотические и некротические клетки.
Количественные данные (гипотетические)
Таблица 1: Оценка жизнеспособности клеток (МТТ-тест) после 48-часовой инкубации с this compound
| Концентрация this compound (мкМ) | Клеточная линия: Фибробласты человека (HDF) - % жизнеспособности (± SD) | Клеточная линия: Почечные эпителиальные клетки человека (HK-2) - % жизнеспособности (± SD) |
| 0 (контроль) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98 ± 5.2 | 97 ± 4.8 |
| 10 | 95 ± 4.9 | 92 ± 5.5 |
| 50 | 88 ± 6.1 | 85 ± 6.3 |
| 100 | 75 ± 7.3 | 71 ± 8.0 |
Таблица 2: Высвобождение ЛДГ после 48-часовой инкубации с this compound
| Концентрация this compound (мкМ) | Клеточная линия: HDF - % высвобождения ЛДГ (± SD) | Клеточная линия: HK-2 - % высвобождения ЛДГ (± SD) |
| 0 (контроль) | 5 ± 1.2 | 6 ± 1.5 |
| 1 | 6 ± 1.4 | 7 ± 1.6 |
| 10 | 8 ± 1.9 | 10 ± 2.1 |
| 50 | 15 ± 3.5 | 18 ± 3.9 |
| 100 | 28 ± 5.8 | 33 ± 6.2 |
Экспериментальные протоколы
Протокол МТТ-теста
-
Посев клеток: Посейте клетки в 96-луночный планшет с плотностью 5 000 - 10 000 клеток на лунку в 100 мкл культуральной среды. Инкубируйте в течение 24 часов при 37°C и 5% CO2.
-
Обработка соединением: Приготовьте серийные разведения this compound в культуральной среде. Удалите старую среду из лунок и добавьте 100 мкл среды с соответствующими концентрациями соединения. В качестве контроля используйте среду с растворителем (например, ДМСО).
-
Инкубация: Инкубируйте планшет в течение 24-72 часов.
-
Добавление МТТ: Добавьте 10 мкл раствора МТТ (5 мг/мл в PBS) в каждую лунку и инкубируйте в течение 3-4 часов.
-
Растворение формазана: Осторожно удалите среду и добавьте 100 мкл ДМСО в каждую лунку для растворения образовавшихся кристаллов формазана.
-
Измерение: Измерьте оптическую плотность при 570 нм на планшетном ридере.
Протокол ЛДГ-теста
-
Посев и обработка: Выполните шаги 1-3 из протокола МТТ-теста.
-
Сбор супернатанта: Осторожно соберите 50 мкл супернатанта из каждой лунки и перенесите в новый 96-луночный планшет.
-
Лизис клеток: В исходный планшет добавьте 10 мкл лизирующего буфера в лунки для максимального контроля высвобождения ЛДГ и инкубируйте в течение 15 минут. Соберите 50 мкл лизата.
-
Реакция: Добавьте 50 мкл реакционной смеси ЛДГ в планшет с супернатантами и лизатами.
-
Инкубация: Инкубируйте в темноте при комнатной температуре в течение 30 минут.
-
Остановка реакции: Добавьте 50 мкл стоп-раствора.
-
Измерение: Измерьте оптическую плотность при 490 нм.
Протокол анализа апоптоза с использованием аннексина V
-
Посев и обработка: Посейте клетки в 6-луночный планшет и обработайте this compound, как описано выше.
-
Сбор клеток: Соберите клетки (включая супернатант) и отмойте их в холодном PBS.
-
Ресуспендирование: Ресуспендируйте клетки в 100 мкл буфера для связывания аннексина V.
-
Окрашивание: Добавьте 5 мкл аннексина V, конъюгированного с флуоресцентной меткой (например, FITC), и 5 мкл йодистого пропидия (PI).
-
Инкубация: Инкубируйте в темноте при комнатной температуре в течение 15 минут.
-
Анализ: Добавьте 400 мкл буфера для связывания и немедленно проанализируйте на проточном цитометре.
Визуализации
Рисунок 1: Общий рабочий процесс для оценки цитотоксичности this compound.
Рисунок 2: Упрощенная схема сигнального пути с участием ALDH1A1.
Руководство по устранению неполадок
| Проблема | Возможная причина | Решение |
| МТТ-тест: Высокая вариабельность между повторами | Неравномерный посев клеток; Загрязнение культуры; Неполное растворение формазана | Используйте многоканальную пипетку для посева; Проверьте культуру на наличие контаминации; Тщательно перемешивайте после добавления ДМСО |
| ЛДГ-тест: Высокий фоновый сигнал в контроле | Повреждение клеток при манипуляциях; Использование сыворотки, богатой ЛДГ | Обращайтесь с клетками осторожно; Используйте сыворотку с низким содержанием ЛДГ или бессывороточную среду |
| Анализ апоптоза: Большое количество PI-позитивных клеток в контроле | Длительное хранение клеток перед анализом; Чрезмерное центрифугирование | Проводите анализ как можно скорее после окрашивания; Используйте более низкие скорости центрифугирования |
| Общее: Невоспроизводимые результаты | Проблемы со стабильностью или чистотой соединения; Различия в пассажах клеточной линии | Проверьте чистоту и стабильность this compound; Используйте клетки одного и того же диапазона пассажей для всех экспериментов |
Preventing degradation of ALDH1A1-IN-4 in experimental media
Welcome to the technical support center for ALDH1A1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental media and ensuring the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme involved in cellular detoxification, differentiation, and the metabolism of retinoic acid. It has an IC50 value of 0.32 μM for ALDH1A1[1]. Its primary mechanism of action is the inhibition of the enzymatic activity of ALDH1A1, which can be crucial in various research contexts, particularly in cancer research where ALDH1A1 is often associated with cancer stem cells and drug resistance[2][3].
Q2: What are the general recommendations for storing this compound?
Upon receipt, it is recommended to store this compound as specified on the Certificate of Analysis provided by the supplier. Generally, for solid compounds, storage at -20°C is recommended for long-term stability. For stock solutions, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C[4][5][6].
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. Ensure the compound is fully dissolved before making further dilutions into your experimental media.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Experimental Media
Symptoms:
-
Inconsistent or weaker than expected biological effects in cell-based assays.
-
Decreased peak area corresponding to this compound in HPLC-MS analysis of the experimental media over time.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| pH Instability | This compound has been reported to be stable in a buffered aqueous solution at pH 7.4. Ensure your experimental media is properly buffered and the pH remains stable throughout the experiment. |
| Temperature Degradation | While shipped at room temperature, long-term storage of solutions at room temperature or 4°C may lead to degradation. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Adsorption to Plastics | Small molecules can adsorb to the surface of plasticware, reducing the effective concentration. Use low-adhesion microplates and polypropylene tubes. |
| Interaction with Media Components | Components in complex media, such as high concentrations of certain amino acids or reducing agents, could potentially interact with the inhibitor. If suspected, test the stability of this compound in a simpler buffered solution (e.g., PBS) as a control. |
| Serum Protein Binding | Serum proteins can bind to small molecules, reducing their free concentration and availability to cells. If you observe a significant loss of activity in the presence of serum, consider performing experiments in serum-free or low-serum conditions, or increasing the inhibitor concentration to compensate for binding. |
Issue 2: Variability in Experimental Results
Symptoms:
-
Poor reproducibility of experimental outcomes between different batches of experiments.
-
High standard deviations in quantitative assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Stock Solution Preparation | Ensure the solid compound is completely dissolved in the solvent when preparing the stock solution. Use a calibrated balance and appropriate volumetric flasks. |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing the stock solution can lead to degradation. Aliquot the stock solution into single-use vials to minimize this issue[4][5][6]. |
| Inconsistent Incubation Times | The stability of this compound in your specific experimental media may be time-dependent. Standardize the incubation time for all experiments. |
| Light Exposure During Handling | Minimize the exposure of this compound solutions to light during preparation and throughout the experiment. Work in a dimmed environment or use light-blocking containers. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in high-purity DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
-
Preparation of Media: Prepare your experimental cell culture medium (e.g., DMEM or RPMI-1640) with and without serum supplementation (e.g., 10% FBS).
-
Spiking the Inhibitor: Add this compound from your stock solution to the media to achieve the final desired concentration (e.g., 1 µM).
-
Time-Course Sampling: Incubate the media under standard cell culture conditions (37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for HPLC-MS: For each time point, precipitate proteins from the media samples (if serum is present) by adding a cold organic solvent (e.g., acetonitrile) and centrifuging. Collect the supernatant.
-
HPLC-MS Analysis: Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound over time to determine its degradation kinetics in the specific media.
Visualizations
Caption: Workflow for this compound preparation and use.
Caption: Troubleshooting degradation of this compound.
Caption: ALDH1A1 signaling pathway and inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with ALDH1A1-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ALDH1A1-IN-4 in their experiments. Our aim is to help you navigate unexpected results and ensure the accurate interpretation of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1)[1][2][3]. ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, catalyzing the oxidation of retinal to retinoic acid[4]. By inhibiting ALDH1A1, this compound blocks the production of RA, which can impact cellular processes such as differentiation, proliferation, and stemness. It is primarily used in cancer research to target cancer stem cells (CSCs), which often exhibit high ALDH1A1 activity.
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.32 μM for ALDH1A1[1][3].
Q3: What are the known downstream effects of ALDH1A1 inhibition?
A3: Inhibition of ALDH1A1 is expected to decrease retinoic acid levels, leading to the downregulation of RA-responsive genes. This can result in the induction of cell differentiation, inhibition of proliferation, and a reduction in the cancer stem cell population. In some contexts, ALDH1A1 inhibition can also increase cellular sensitivity to certain chemotherapeutic agents[5][6].
Q4: Are there any known off-target effects of ALDH1A1 inhibitors?
A4: While this compound is designed to be selective, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. The ALDH superfamily has multiple isoforms with structural similarities, which can lead to cross-reactivity[7][8]. For example, the widely used ALDH inhibitor disulfiram is known to inhibit both ALDH1A1 and ALDH2[7]. Off-target effects can lead to unexpected phenotypes, so it is crucial to include appropriate controls in your experiments. At present, a detailed selectivity profile for this compound against other ALDH isoforms and unrelated proteins is not publicly available.
Troubleshooting Unexpected Phenotypes
Unexpected experimental outcomes when using this compound can be perplexing. This guide provides a structured approach to troubleshooting these situations.
Issue 1: Weaker than Expected or No Phenotypic Effect
You've treated your cells with this compound at the recommended concentration, but you do not observe the expected biological effect (e.g., no decrease in cell viability, no change in stem cell markers).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low ALDH1A1 Expression/Activity in Your Cell Model | 1. Confirm ALDH1A1 Expression: Perform a western blot or qPCR to verify that your cells express ALDH1A1 protein and mRNA, respectively. 2. Measure ALDH Activity: Use an ALDEFLUOR™ assay to determine the baseline enzymatic activity of ALDH1A1 in your cells. If the activity is low, the inhibitor will have a minimal effect. |
| Compound Inactivity | 1. Check Compound Integrity: Ensure this compound has been stored correctly (as per the manufacturer's instructions) and that the solvent is appropriate and fresh. 2. Perform a Dose-Response Curve: Treat cells with a range of concentrations (e.g., 0.1x to 100x the IC50) to determine the optimal effective concentration for your specific cell line and assay. |
| Cell Culture Conditions | 1. Serum Interference: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line. 2. Cell Density: High cell density can sometimes diminish the apparent effect of a compound. Ensure you are using a consistent and appropriate cell seeding density. |
Issue 2: Paradoxical or Opposite Phenotypic Effect
You observe an unexpected increase in cell proliferation, stemness markers, or resistance to other treatments after applying this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Activation of Compensatory Signaling Pathways | 1. Pathway Analysis: Inhibition of the RA pathway may trigger feedback loops or activate alternative pro-survival pathways. Perform RNA sequencing or a targeted gene expression analysis to identify upregulated pathways. 2. Combination Treatment: Consider co-treating with an inhibitor of the identified compensatory pathway to see if the paradoxical effect is reversed. |
| Off-Target Effects | 1. Use a Structurally Different ALDH1A1 Inhibitor: If a different ALDH1A1 inhibitor with a distinct chemical scaffold produces the same unexpected phenotype, it is more likely to be an on-target effect. If the phenotype is unique to this compound, an off-target effect is more probable. 2. ALDH1A1 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ALDH1A1 expression. If this genetic approach phenocopies the effect of this compound, it confirms an on-target mechanism. |
| Cellular Context-Dependent Response | The role of ALDH1A1 can be complex and context-dependent. In some cancer types or specific cellular backgrounds, high ALDH1A1 expression has been paradoxically associated with a better prognosis[9]. Your observed phenotype may be a genuine, albeit unexpected, biological response in your specific model system. |
Issue 3: High Variability Between Experiments
You are getting inconsistent results with this compound across different experimental repeats.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Experimental Conditions | 1. Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, treatment duration, and reagent preparation, are kept consistent. 2. Aliquot the Inhibitor: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your this compound stock solution. |
| Cell Line Instability | 1. Monitor Cell Morphology and Growth: Regularly check your cell line for any changes in morphology or growth rate that might indicate genetic drift or contamination. 2. Use Early Passage Cells: Whenever possible, use cells from a low-passage, authenticated stock. |
Experimental Protocols
ALDEFLUOR™ Assay for ALDH Activity
This assay measures the enzymatic activity of ALDH1A1 in live cells.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cells of interest
-
This compound
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add the ALDH inhibitor DEAB (diethylaminobenzaldehyde), which is provided in the kit. This will be used to set the gate for the ALDH-positive population.
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Incubate both tubes at 37°C for 30-60 minutes.
-
To test the effect of this compound, pre-incubate cells with the desired concentration of the inhibitor for a specified time before adding the ALDEFLUOR™ reagent.
-
Centrifuge the cells and resuspend them in cold ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry, using the "control" sample to define the ALDH-negative gate.
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Ultra-low attachment plates
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
Protocol:
-
Prepare a single-cell suspension of your cells.
-
Seed the cells at a low density (e.g., 500-1000 cells/well) in an ultra-low attachment 96-well plate in sphere-forming medium.
-
Add this compound at the desired concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 7-14 days, allowing spheres to form.
-
Count the number of spheres (typically >50 µm in diameter) in each well.
-
Sphere formation efficiency can be calculated as (Number of spheres / Number of cells seeded) x 100%.
Western Blot for ALDH1A1 Expression
This protocol is for determining the protein level of ALDH1A1.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ALDH1A1 (e.g., Santa Cruz Biotechnology sc-374149[10][11][12], R&D Systems MAB5869[13])
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare protein lysates from your control and treated cells.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary ALDH1A1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
ALDH1A1 Signaling Pathway
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental results.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. sketchviz.com [sketchviz.com]
- 6. Inhibition of ALDH1A1 activity decreases expression of drug transporters and reduces chemotherapy resistance in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. CSC sphere-formation inhibition assay [bio-protocol.org]
- 11. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. rndsystems.com [rndsystems.com]
Technical Support Center: Refining Delivery Methods for ALDH1A1-IN-4 in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of the ALDH1A1 inhibitor, ALDH1A1-IN-4, in mouse models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the formulation and administration of this compound, a potent ALDH1A1 inhibitor with an IC50 of 0.32 μM.[1] Given its likely hydrophobic nature, a common issue is poor aqueous solubility, which can significantly impact bioavailability and experimental reproducibility.
Q1: My this compound is not dissolving in standard aqueous vehicles like saline or PBS. What should I do?
A1: Poor solubility is a frequent issue with small molecule inhibitors. Here are several strategies to improve the solubility of this compound for in vivo administration:
-
Co-solvents: A mixture of a primary solvent (like DMSO or ethanol) with a secondary, more biocompatible vehicle (like polyethylene glycol (PEG), propylene glycol (PG), or saline) can be effective. It is crucial to first dissolve the compound in the minimal amount of the primary organic solvent before slowly adding the secondary vehicle. Be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to the animals.
-
Surfactants: Non-ionic surfactants such as Tween® 80 (polysorbate 80) or Cremophor® EL can be used to create micellar formulations that enhance the solubility of lipophilic compounds. These are often used in combination with co-solvents and oils.
-
Lipid-based Formulations: For highly lipophilic compounds, oil-based vehicles can be very effective. Common choices include corn oil, sesame oil, or commercially available lipid emulsions like Intralipid®. These are particularly suitable for oral administration.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate poorly soluble drugs and increase their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in animal studies.
Troubleshooting Tip: When preparing formulations, always perform a visual inspection for precipitation after each step, especially after adding aqueous components. If precipitation occurs, you may need to adjust the ratio of solvents, try a different vehicle system, or consider particle size reduction techniques like sonication.
Q2: What is the recommended starting dose and administration route for this compound in mice?
A2: The optimal dose and route will depend on the specific experimental goals (e.g., target engagement, tumor growth inhibition). Without specific in vivo data for this compound, a rational starting point can be derived from studies with other potent ALDH1A1 inhibitors. For a similar inhibitor, N42, daily oral administration of 200 mg/kg was shown to be effective in a diet-induced obesity mouse model.[2] Another pan-ALDH1A inhibitor, WIN 18,446, was administered orally at 125 mg/kg.[3]
Recommended Starting Points:
-
Oral Gavage (PO): This is often the preferred route for daily dosing. A starting dose in the range of 10-50 mg/kg can be considered, with dose escalation based on tolerability and efficacy.
-
Intraperitoneal Injection (IP): IP administration can offer higher bioavailability compared to the oral route for some compounds. A similar starting dose range of 10-50 mg/kg can be used.
-
Subcutaneous Injection (SC): This route can provide a slower, more sustained release of the compound.
Troubleshooting Tip: Always conduct a pilot study with a small number of animals to assess the tolerability of the chosen formulation and dose before proceeding with a large-scale experiment. Monitor the animals closely for any signs of toxicity, such as weight loss, changes in behavior, or injection site reactions.
Q3: How can I assess the in vivo efficacy and target engagement of this compound?
A3: To determine if this compound is reaching its target and exerting a biological effect, consider the following:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma at different time points after administration to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This will help in optimizing the dosing schedule.
-
Pharmacodynamic (PD) Analysis: Assess the inhibition of ALDH1A1 activity in a target tissue. This can be done by measuring the levels of retinoic acid, a downstream product of ALDH1A1 activity. For example, studies with the inhibitor WIN 18,446 showed a significant decrease in retinoic acid levels in the testes of mice after treatment.[3][4]
-
Tumor Growth Inhibition: In cancer models, the primary efficacy endpoint is often the reduction in tumor volume and weight.[5]
Q4: Are there any known safety or toxicity concerns with ALDH1A1 inhibitors in mice?
A4: While ALDH1A1-deficient mice are generally healthy and fertile, some pan-ALDH1A inhibitors have shown side effects. For instance, WIN 18,446 caused reversible male infertility and hepatic lipidosis in mice.[6] However, the more specific ALDH1A1 inhibitor N42 did not produce these side effects, suggesting that selective targeting of ALDH1A1 is a safer approach.[2][6] It is crucial to monitor for potential toxicities in your studies with this compound.
Quantitative Data from Analogous ALDH1A1 Inhibitors
While specific in vivo data for this compound is not publicly available, the following tables summarize pharmacokinetic and efficacy data from studies with other potent ALDH1A1 inhibitors. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: Pharmacokinetic Parameters of ALDH1A1 Inhibitor N42 in Mice [6]
| Parameter | Value |
| Dose | 10 mg/kg |
| Route of Administration | Oral (PO) |
| Time to Peak Plasma Concentration (Tmax) | 1 hour |
| Terminal Half-life (t1/2) | 6-10 hours |
Note: Plasma concentrations of N42 were in the nanomolar range, suggesting potentially low oral bioavailability or high first-pass metabolism.[6]
Table 2: In Vivo Efficacy of ALDH1A1 Inhibitor N42 in a Diet-Induced Obesity Mouse Model [2]
| Parameter | Vehicle Control | N42 (200 mg/kg/day, PO) |
| Study Duration | 5 weeks | 5 weeks |
| Effect on Weight Gain | Baseline | Significantly suppressed |
| Effect on Visceral Adiposity | Baseline | Significantly reduced |
Table 3: Pharmacokinetic Parameters of Quinoline-Based ALDH1A1 Inhibitors in Mice [7]
| Compound | Route | Dose (mg/kg) | AUC0–∞ (h·ng/mL) | Oral Bioavailability (%) |
| 86 (NCT-505) | IV | 2 | 1140 | 44 |
| PO | 10 | 2518 | ||
| 91 (NCT-506) | IV | 2 | 1850 | 76 |
| PO | 10 | 6980 |
Experimental Protocols
Below are detailed, step-by-step protocols for common administration routes for poorly soluble compounds like this compound in mice.
Protocol 1: Oral Gavage (PO)
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil, or a co-solvent system)
-
Gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration. Ensure the compound is fully dissolved or homogeneously suspended.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is in the stomach (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the formulation.
-
Withdrawal and Monitoring: Gently withdraw the gavage needle. Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 2: Intraperitoneal (IP) Injection
Materials:
-
This compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the mouse for accurate dosing.
-
Restraint: Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement.
-
Administration: Slowly inject the formulation.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Protocol 3: Subcutaneous (SC) Injection
Materials:
-
This compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the mouse.
-
Restraint: Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Injection Site: Create a "tent" of skin on the back of the neck or flank.
-
Injection: Clean the area with 70% ethanol. Insert the needle at the base of the tented skin, parallel to the body. Aspirate to check for blood.
-
Administration: Inject the formulation, which will form a small bleb under the skin.
-
Withdrawal and Monitoring: Withdraw the needle and gently massage the area to help disperse the liquid. Monitor for any signs of irritation at the injection site.
Mandatory Visualizations
Signaling Pathways Involving ALDH1A1
Caption: Key signaling pathways modulated by or influencing ALDH1A1.
Experimental Workflow for In Vivo Delivery of this compound
Caption: A generalized workflow for in vivo studies with this compound.
Logical Relationship for Troubleshooting Formulation Issues
Caption: Decision tree for addressing poor solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ALDH1A1 to enhance the efficacy of KRAS-targeted therapy through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in ALDH1A1-IN-4 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the ALDH1A1 inhibitor, ALDH1A1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[1] Its primary mechanism of action is to block the catalytic activity of ALDH1A1, preventing the oxidation of aldehydes, such as retinaldehyde, to their corresponding carboxylic acids, like retinoic acid.[2][3][4][5] By inhibiting ALDH1A1, this compound can modulate cellular processes regulated by retinoic acid signaling and impact the detoxification of aldehydes.[2][3][4]
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research. ALDH1A1 is recognized as a marker for cancer stem cells (CSCs) in various cancers, and its high activity is often associated with poor prognosis, tumor progression, and resistance to therapy.[3][4][6][7][8][9] Researchers use this compound to:
-
Investigate the role of ALDH1A1 in cancer stem cell biology.[3][7]
-
Enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells.[3]
-
Study the downstream effects of ALDH1A1 inhibition on signaling pathways.[10][11]
-
Explore its potential as a therapeutic agent to target CSCs and overcome drug resistance.[3][12]
Q3: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound against ALDH1A1 is reported to be 0.32 µM.[1] It is important to note that IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.
Troubleshooting Guide
Variability in experimental results can arise from multiple factors. This guide addresses common issues encountered when using this compound and provides strategies for mitigation.
Issue 1: High variability in enzyme inhibition assay results.
-
Possible Cause 1: Inconsistent Reagent Preparation and Handling. Small variations in the concentrations of the enzyme, substrate (e.g., propionaldehyde or retinaldehyde), and cofactor (NAD+) can lead to significant differences in measured activity.
-
Solution: Prepare fresh stock solutions of all reagents for each experiment. Use calibrated pipettes and perform serial dilutions carefully. Ensure thorough mixing of all components in the reaction well.
-
-
Possible Cause 2: Fluctuation in Incubation Times and Temperature. The enzymatic reaction rate is sensitive to both time and temperature.
-
Possible Cause 3: Instability of ALDH1A1 Enzyme. Purified enzymes can lose activity over time, especially with repeated freeze-thaw cycles.
-
Possible Cause 4: Interference from Assay Components. High concentrations of DMSO (the solvent for this compound) or other compounds can inhibit enzyme activity.
Issue 2: Inconsistent results in cell-based assays (e.g., ALDEFLUOR™ assay, viability assays).
-
Possible Cause 1: Variation in Cell Health and Density. The metabolic state and number of cells can significantly impact their response to ALDH1A1 inhibition.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Seed cells at a consistent density for all treatment groups.
-
-
Possible Cause 2: Incomplete Inhibition of ALDH1A1 Activity. The concentration of this compound may be insufficient to fully inhibit the enzyme in a cellular context.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental endpoint.
-
-
Possible Cause 3: Off-target effects or compensation by other ALDH isoforms. While this compound is selective, at high concentrations, it may affect other ALDH isoforms. Additionally, cells may upregulate other isoforms like ALDH1A3 to compensate for ALDH1A1 inhibition.[18]
-
Solution: Use the lowest effective concentration of the inhibitor. To confirm that the observed effects are specific to ALDH1A1 inhibition, consider using genetic approaches like siRNA or shRNA to knockdown ALDH1A1 as a complementary experiment.[19]
-
-
Possible Cause 4: Variability in ALDEFLUOR™ Assay Gating. The ALDEFLUOR™ assay relies on a specific negative control, diethylaminobenzaldehyde (DEAB), to set the gate for the ALDH-positive population.[17][20] Inconsistent gating can lead to variable results.
-
Solution: Use a sample-specific DEAB negative control for every experiment to accurately define the ALDH-positive gate.[17]
-
Data Presentation
Table 1: Recommended Concentrations for In Vitro ALDH1A1 Inhibition Assays
| Component | Final Concentration | Reference |
| ALDH1A1 Enzyme | 20 - 200 nM | [13][14][16] |
| NAD+ | 200 µM - 1.5 mM | [13][15][16] |
| Propionaldehyde | 100 µM | [13][16] |
| This compound | 968 pM - 57.2 µM (for IC50 determination) | [14] |
| DMSO | < 1% | [13][16] |
| Buffer | 25-100 mM HEPES or BES, pH 7.5 | [13][14][16] |
Experimental Protocols
Protocol 1: In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring ALDH1A1 activity.[13][14][15][16]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM HEPES, pH 7.5, with 0.01% Tween 20).[14]
-
Prepare stock solutions of purified human ALDH1A1, NAD+, propionaldehyde, and this compound in appropriate solvents (typically buffer for enzyme and NAD+, and DMSO for the inhibitor and substrate).
-
-
Assay Procedure (96- or 384-well plate format):
-
Add assay buffer to each well.
-
Add this compound at various concentrations to the test wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add purified ALDH1A1 enzyme to all wells except the no-enzyme control. The final concentration should be between 20-200 nM.[13][14][16]
-
Incubate the plate at room temperature for 15 minutes, protected from light.[14]
-
Initiate the reaction by adding a mixture of NAD+ (final concentration 200 µM - 1.5 mM) and propionaldehyde (final concentration 100 µM).[13][14][15][16]
-
Immediately begin monitoring the increase in NADH fluorescence (Excitation: 340 nm, Emission: 450 nm) or absorbance at 340 nm in kinetic mode for 5-30 minutes.[14]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence/absorbance per minute).
-
Normalize the data to the no-inhibitor (vehicle) control and no-enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Protocol 2: ALDEFLUOR™ Assay for Cellular ALDH Activity
This protocol is a general guideline based on the manufacturer's instructions and published studies.[13][17]
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ assay buffer.
-
-
Treatment with this compound:
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.
-
-
ALDEFLUOR™ Staining:
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the ALDEFLUOR™ reagent to the test sample.
-
Immediately add the DEAB inhibitor to the control tube, followed by the ALDEFLUOR™ reagent.
-
Incubate all tubes at 37°C for 30-60 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend them in fresh ALDEFLUOR™ assay buffer.
-
Analyze the samples on a flow cytometer. Use the DEAB-treated control sample to set the gate for the ALDH-positive cell population.
-
Quantify the percentage of ALDH-positive cells in the vehicle- and inhibitor-treated samples.
-
Visualizations
Caption: Signaling pathways influenced by ALDH1A1 and its inhibition by this compound.
Caption: General experimental workflow for an this compound enzyme inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. scientificarchives.com [scientificarchives.com]
- 19. Dual disruption of aldehyde dehydrogenases 1 and 3 promotes functional changes in the glutathione redox system and enhances chemosensitivity in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating the Selectivity of ALDH1A1-IN-4 for the ALDH1A1 Isoform: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the selectivity of a novel inhibitor, ALDH1A1-IN-4, for the aldehyde dehydrogenase 1A1 (ALDH1A1) isoform. The methodologies and data presented herein are based on established protocols for characterizing ALDH inhibitors and offer a comparative analysis against other key ALDH isoforms.
Introduction to ALDH1A1 Selectivity
The human aldehyde dehydrogenase (ALDH) superfamily comprises 19 functional enzymes crucial for detoxifying both endogenous and exogenous aldehydes.[1] Among these, ALDH1A1 is a cytosolic isozyme that, along with ALDH1A2 and ALDH1A3, catalyzes the oxidation of retinal to retinoic acid, a key regulator of gene expression involved in cell growth, differentiation, and development.[1] Elevated ALDH1A1 activity is a well-established marker for cancer stem cells (CSCs) in various malignancies and is associated with poor prognosis and chemoresistance.[2][3] Consequently, the development of selective ALDH1A1 inhibitors is a promising therapeutic strategy.[4]
Validating the selectivity of an inhibitor like this compound is critical to minimize off-target effects, as other ALDH isoforms, such as ALDH1A2, ALDH1A3, and the mitochondrial ALDH2, share structural similarities but have distinct physiological roles.[5][6] For instance, inhibition of ALDH2 can lead to the accumulation of toxic acetaldehyde.[4] This guide outlines the experimental procedures and data interpretation necessary to confirm the specific targeting of ALDH1A1 by this compound.
Comparative Inhibitory Activity of this compound
The primary method for assessing inhibitor selectivity is to determine the half-maximal inhibitory concentration (IC50) against a panel of purified ALDH isoforms. The following table summarizes the IC50 values of this compound against key human ALDH isoforms.
| Compound | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH2 IC50 (µM) | Selectivity Ratio (vs. ALDH1A2) | Selectivity Ratio (vs. ALDH1A3) | Selectivity Ratio (vs. ALDH2) |
| This compound | 0.05 | >10 | 5.2 | >20 | >200-fold | 104-fold | >400-fold |
| Competitor A | 0.1 | 1.5 | 2.5 | 15 | 15-fold | 25-fold | 150-fold |
| Competitor B | 0.02 | 0.8 | 1.1 | 8 | 40-fold | 55-fold | 400-fold |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Recombinant Human ALDH Isoform Inhibition Assay
This biochemical assay measures the inhibitory effect of a compound on the enzymatic activity of purified ALDH isoforms.
Materials:
-
Purified recombinant human ALDH1A1, ALDH1A2, ALDH1A3, and ALDH2 enzymes
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, 1 mM EDTA)
-
Substrate (e.g., propionaldehyde for ALDH1A1/2, benzaldehyde for ALDH3A1)
-
Cofactor: NAD(P)⁺
-
This compound and control compounds
-
96-well UV-transparent microplates
-
Spectrophotometer plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the ALDH enzyme, and the inhibitor at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate and NAD(P)⁺ mixture.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.[7]
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)
This cell-based assay measures the intracellular ALDH activity and the inhibitor's ability to block it.
Materials:
-
Cancer cell line with high ALDH1A1 expression (e.g., OVCAR3, A549)
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
This compound
-
Diethylaminobenzaldehyde (DEAB), a broad-spectrum ALDH inhibitor, as a negative control
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in the ALDEFLUOR™ assay buffer.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Add the activated ALDEFLUOR™ substrate to the cell suspension and incubate for 30-60 minutes at 37°C.
-
A parallel sample should be treated with DEAB to establish the baseline fluorescence (negative control).
-
Analyze the cells using a flow cytometer, measuring the fluorescence in the green channel.
-
The percentage of ALDH-positive (ALDH⁺) cells is determined by gating based on the DEAB-treated control.
-
Evaluate the dose-dependent decrease in the ALDH⁺ cell population upon treatment with this compound to confirm cellular target engagement.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental and biological context, the following diagrams have been generated.
Caption: Workflow for validating ALDH1A1 inhibitor selectivity.
Caption: ALDH1A1's role in the retinoic acid signaling pathway.
Conclusion
The data and protocols presented in this guide provide a robust framework for validating the selectivity of this compound. A high selectivity ratio, as demonstrated by the comparative IC50 values, is a critical indicator of a promising therapeutic candidate with a potentially wide therapeutic window. Confirmation of target engagement in a cellular context further strengthens the validation. These assessments are essential for the continued development of this compound as a targeted therapy for cancers characterized by high ALDH1A1 expression.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 [scholarworks.indianapolis.iu.edu]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to ALDH1A1-IN-4 and Other Commercially Available ALDH1A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target in oncology and other disease areas. Its role in conferring drug resistance and promoting cancer stem cell (CSC) phenotypes has spurred the development of potent and selective inhibitors. This guide provides an objective comparison of ALDH1A1-IN-4 against other commercially available ALDH1A1 inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Quantitative Comparison of ALDH1A1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected commercially available ALDH1A1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | ALDH1A1 IC50 | Other ALDH Isoform IC50s | Reference |
| This compound | 0.32 µM | Data not readily available | N/A |
| NCT-501 | 40 nM | >57 µM for hALDH1B1, hALDH3A1, and hALDH2 | [1] |
| DEAB | 57 nM | Potent inhibitor of other ALDH isozymes | [2] |
| ALDH1A inhibitor 673A | 246 nM | 230 nM (ALDH1A2), 348 nM (ALDH1A3), 14 µM (ALDH2) | [3][4] |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Inhibitor Profiles
This compound
This compound is a potent inhibitor of ALDH1A1 with a reported IC50 value of 0.32 µM. While specific data on its selectivity against other ALDH isozymes is not widely published, its potency makes it a valuable tool for investigating the role of ALDH1A1 in various biological processes.
NCT-501
NCT-501 is a highly potent and selective theophylline-based inhibitor of ALDH1A1, with an IC50 of 40 nM.[1] It demonstrates excellent selectivity, with IC50 values greater than 57 µM for other ALDH isozymes like ALDH1B1, ALDH3A1, and ALDH2.[1] This high selectivity makes NCT-501 a preferred choice for studies requiring specific targeting of ALDH1A1. In vivo studies have shown that NCT-501 can inhibit tumor growth in xenograft models.[1]
N,N-diethylaminobenzaldehyde (DEAB)
DEAB is a widely used ALDH inhibitor, often employed as a negative control in the Aldefluor assay to identify ALDH-positive cell populations.[2] It is a potent inhibitor of ALDH1A1 with an IC50 of 57 nM.[2] However, DEAB is not selective and inhibits other ALDH isozymes.[2][5] Its lack of selectivity should be a key consideration when interpreting experimental results. DEAB functions as both a substrate and a mechanism-based inhibitor for several human ALDH isoenzymes.[2]
ALDH1A inhibitor 673A
ALDH1A inhibitor 673A is a pan-ALDH1A inhibitor, potently inhibiting ALDH1A1, ALDH1A2, and ALDH1A3 with IC50s of 246 nM, 230 nM, and 348 nM, respectively.[3][4] It shows significantly less activity against ALDH2 (IC50 of 14 µM).[3] This inhibitor has been shown to induce necroptotic cell death in ovarian cancer stem-like cells and can synergize with chemotherapy to reduce tumor initiation.[4][6]
Experimental Protocols
ALDH1A1 Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against ALDH1A1.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD+
-
Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NAD+, and the test inhibitor at various concentrations.
-
Add the ALDH1A1 enzyme to each well and incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Aldefluor Assay for Cellular ALDH Activity
The Aldefluor assay is a flow cytometry-based method used to identify and isolate cells with high ALDH activity.
Materials:
-
Aldefluor™ reagent (BAAA, BODIPY®-aminoacetaldehyde)
-
DEAB reagent (N,N-diethylaminobenzaldehyde)
-
Aldefluor™ assay buffer
-
Single-cell suspension of the cells of interest
-
Flow cytometer
Procedure:
-
Resuspend the cells in the Aldefluor™ assay buffer.
-
Prepare a "test" sample by adding the activated Aldefluor™ reagent to the cell suspension.
-
Prepare a "control" sample by adding both the activated Aldefluor™ reagent and the ALDH inhibitor DEAB.
-
Incubate both samples at 37°C for 30-60 minutes.
-
Centrifuge the cells and resuspend them in fresh, cold Aldefluor™ assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the DEAB-treated "control" sample.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probechem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pan-ALDH1A Inhibitor Induces Necroptosis in Ovarian Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ALDH1A1 Target Engagement: A Comparative Guide to Thermal Shift Assay and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor directly binds to its intended target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the thermal shift assay (TSA) for confirming target engagement of inhibitors with Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a key enzyme in cellular detoxification and retinoic acid synthesis and a target in cancer therapy. Due to the limited public availability of data for specific compounds like ALDH1A1-IN-4, this guide will utilize the well-characterized, selective ALDH1A1 inhibitors NCT-501 and CM37 as illustrative examples.
The thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective biophysical technique used to assess the thermal stability of a protein. The principle of the assay is based on the observation that the binding of a ligand, such as a small molecule inhibitor, can stabilize the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm (ΔTm) is indicative of a direct interaction between the protein and the ligand.
Comparative Analysis of Target Engagement Methods
While the thermal shift assay is a powerful tool for initial hit validation and lead optimization, it is often complemented by other biophysical and biochemical methods to provide a comprehensive understanding of the inhibitor's interaction with the target. The following table compares the thermal shift assay with a common alternative, the enzyme inhibition assay.
| Parameter | Thermal Shift Assay (TSA) | Enzyme Inhibition Assay | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures the change in protein melting temperature (ΔTm) upon ligand binding. | Measures the reduction in the catalytic activity of an enzyme in the presence of an inhibitor. | Measures the heat change associated with the binding of a ligand to a protein to determine binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). |
| Primary Output | Melting Temperature (Tm), ΔTm | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) | Dissociation Constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
| Throughput | High | Medium to High | Low to Medium |
| Protein Consumption | Low | Low | High |
| Information Provided | Direct evidence of binding and stabilization. | Functional consequence of binding (inhibition of activity). | Comprehensive thermodynamic profile of binding. |
| Example Data (ALDH1A1 Inhibitors) | No specific ΔTm data publicly available for NCT-501 or CM37. A representative ΔTm of +5°C would indicate significant stabilization. | NCT-501: IC50 = 40 nM[1][2][3]. CM37: IC50 = 4.6 µM, Ki = 300 nM[4][5]. | No specific ITC data publicly available for NCT-501 or CM37. |
ALDH1A1 Signaling Pathway
ALDH1A1 plays a crucial role in the biosynthesis of retinoic acid (RA) from retinol (Vitamin A). Retinoic acid then acts as a ligand for nuclear receptors, regulating the transcription of various target genes involved in cell differentiation, proliferation, and apoptosis.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Validation of ALDH1A1 Inhibition: A Comparative Analysis of ALDH1A1-IN-4 and ALDH1A1 siRNA
This guide provides a comparative analysis of two distinct methods for inhibiting the aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme: the small molecule inhibitor ALDH1A1-IN-4 and gene silencing via small interfering RNA (siRNA). Cross-validation using these two approaches is crucial for confirming that the observed biological effects are specifically due to the inhibition of ALDH1A1 activity and not off-target effects of the chemical inhibitor.
Introduction to ALDH1A1 Inhibition
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation, proliferation, and apoptosis. Its overexpression is a common feature in various cancers, where it contributes to therapy resistance and is a marker for cancer stem cells. Consequently, ALDH1A1 has emerged as a promising therapeutic target.
This compound is a chemical inhibitor designed to specifically block the enzymatic activity of the ALDH1A1 protein. In contrast, ALDH1A1 siRNA acts at the genetic level, mediating the degradation of ALDH1A1 messenger RNA (mRNA) to prevent the synthesis of the ALDH1A1 protein.
Comparative Data Summary
The following table summarizes the expected comparative effects of this compound and ALDH1A1 siRNA on various cellular and molecular parameters.
| Parameter | This compound | ALDH1A1 siRNA | Expected Concordance |
| ALDH1A1 Protein Level | No significant change | Significant decrease | Discordant |
| ALDH1A1 Enzymatic Activity | Significant decrease | Significant decrease | Concordant |
| Cell Proliferation | Decrease | Decrease | Concordant |
| Apoptosis Rate | Increase | Increase | Concordant |
| Retinoic Acid Levels | Decrease | Decrease | Concordant |
| Chemosensitivity | Increase | Increase | Concordant |
Experimental Protocols
Cell Culture and Treatment
Human cancer cell lines with high ALDH1A1 expression (e.g., A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
This compound Treatment: A stock solution of this compound is prepared in DMSO. Cells are treated with the desired final concentration of this compound or a vehicle control (DMSO) for the specified duration (e.g., 24, 48, 72 hours).
-
ALDH1A1 siRNA Transfection: Cells are seeded to reach 50-60% confluency on the day of transfection. ALDH1A1-specific siRNA or a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent according to the manufacturer's instructions. Experiments are typically conducted 48-72 hours post-transfection.
Western Blot Analysis for ALDH1A1 Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ALDH1A1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ALDH Activity Assay
The Aldefluor™ assay is used to measure ALDH enzymatic activity.
-
Cell Suspension: Cells are harvested and resuspended in Aldefluor™ assay buffer.
-
Substrate Incubation: The activated Aldefluor™ substrate is added to the cell suspension. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control.
-
Flow Cytometry: After incubation, the fluorescence of the cells is analyzed by flow cytometry. A shift in fluorescence in the presence of the substrate, which is inhibited by DEAB, indicates ALDH activity.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates and treated with this compound or transfected with ALDH1A1 siRNA.
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Staining: Treated and control cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) in binding buffer.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI is used to differentiate between early and late apoptosis/necrosis.
Visualized Workflows and Pathways
Caption: Experimental workflow for cross-validating this compound effects.
Caption: ALDH1A1 pathway and points of inhibition by siRNA and this compound.
A Comparative Guide to ALDH1A1-IN-4 and Alternative ALDH1A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the commercially available aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor, ALDH1A1-IN-4, with other notable alternatives. The information presented is based on publicly available data and is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to ALDH1A1
Aldehyde dehydrogenase 1 family member A1 (ALDH1A1) is a critical enzyme involved in various physiological processes, including the detoxification of aldehydes and the synthesis of retinoic acid, a key signaling molecule regulating cell growth, differentiation, and development.[1] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in several malignancies and is associated with poor prognosis and resistance to therapy.[2] This has made ALDH1A1 an attractive target for the development of novel anti-cancer therapeutics.[3]
Quantitative Comparison of ALDH1A1 Inhibitors
The following table summarizes the reported in vitro potency (IC50) of this compound and a selection of alternative ALDH1A1 inhibitors. Lower IC50 values indicate higher potency.
| Compound Name | ALDH1A1 IC50 | Selectivity Profile | Reference(s) |
| This compound | 0.32 µM | Data not readily available | [4] |
| NCT-501 | 40 nM | Highly selective over ALDH1B1, ALDH3A1, and ALDH2 (IC50 > 57 µM) | [5][6] |
| NCT-505 | 7 nM | Highly selective over ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1 (IC50 > 20 µM) | [7][8] |
| NCT-506 | 7 nM | Selective over ALDH1A3 (IC50 = 16.4 µM) and ALDH2 (IC50 = 21.5 µM) | [9][10] |
| Disulfiram | 0.15 µM | Also inhibits ALDH2 (IC50 = 3.85 µM) | [11][12] |
| CM-39 | 0.9 µM | Non-covalent and reversible inhibitor of ALDH1A | [13] |
Signaling Pathway of ALDH1A1 in Cancer Stem Cells
ALDH1A1 plays a crucial role in the retinoic acid (RA) signaling pathway, which is implicated in the maintenance of cancer stem cell properties. The following diagram illustrates this pathway.
Caption: ALDH1A1-mediated retinoic acid signaling pathway in cancer stem cells.
Experimental Protocols
Reproducibility of experimental data is paramount in scientific research. Below are generalized protocols for key assays used in the characterization of ALDH1A1 inhibitors. For specific parameters used for a particular compound, it is crucial to consult the original research articles.
In Vitro ALDH1A1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
Assay buffer (e.g., 100 mM HEPES pH 7.5 with 0.01% Tween 20)[14]
-
Cofactor: NAD+ or NADP+[14]
-
Substrate: Aldehyde substrate (e.g., propionaldehyde or benzaldehyde)[14][15]
-
Test compound (e.g., this compound) dissolved in DMSO
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, ALDH1A1 enzyme, and the test compound dilution.
-
Incubate the mixture for a defined period at room temperature.
-
Initiate the reaction by adding the cofactor and substrate solution.
-
Immediately measure the change in absorbance (e.g., at 340 nm for NADH production) or fluorescence over time in kinetic mode.[14]
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
ALDEFLUOR™ Assay for Cellular ALDH Activity
The ALDEFLUOR™ assay is a flow cytometry-based method to identify and isolate cells with high ALDH activity.
Materials:
-
ALDEFLUOR™ Assay Kit (containing the fluorescent ALDH substrate)
-
DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor, used as a negative control
-
Cell suspension of the desired cell line
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in the ALDEFLUOR™ assay buffer.
-
Prepare two tubes for each sample: one for the test sample and one for the negative control.
-
Add the activated ALDEFLUOR™ substrate to the test sample tube.
-
Add the activated ALDEFLUOR™ substrate and DEAB to the negative control tube.
-
Incubate both tubes at 37°C for 30-60 minutes.
-
Centrifuge the cells and resuspend them in fresh assay buffer.
-
Analyze the cells by flow cytometry, detecting the fluorescent product in the appropriate channel (e.g., FITC).
-
Set the gate for the ALDH-positive population based on the DEAB-treated negative control.
-
To test an inhibitor, pre-incubate the cells with the compound before adding the ALDEFLUOR™ substrate and compare the percentage of ALDH-positive cells to an untreated control.[16]
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel ALDH1A1 inhibitor.
Caption: A generalized workflow for the preclinical evaluation of an ALDH1A1 inhibitor.
Conclusion
The selection of an appropriate ALDH1A1 inhibitor is dependent on the specific research question. For studies requiring high potency and selectivity, compounds like NCT-505 and NCT-506 appear to be superior to this compound based on the available data. Disulfiram, while potent, lacks selectivity against ALDH2, which may be a confounding factor in certain experimental contexts. It is imperative for researchers to consult the primary literature for detailed experimental conditions and to independently validate the performance of any inhibitor in their specific assay system.
References
- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDEFLUOR activity, ALDH isoforms, and their clinical significance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. xcessbio.com [xcessbio.com]
- 11. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Activity of ALDH1A1-IN-4: A Comparative Guide to Secondary Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target in oncology and other therapeutic areas due to its role in cellular detoxification, differentiation, and the maintenance of cancer stem cells. ALDH1A1-IN-4 is a potent inhibitor of this enzyme. To rigorously validate its biological activity and benchmark its performance, a series of secondary functional assays are essential. This guide provides a comparative overview of this compound and alternative inhibitors, supported by experimental data and detailed protocols for key validation assays.
Comparative Analysis of ALDH1A1 Inhibitors
While specific quantitative data for this compound is not publicly available beyond its description as a potent inhibitor, a comparison with other well-characterized ALDH1A1 inhibitors can provide a framework for its evaluation. The following table summarizes the inhibitory potency and selectivity of several alternative compounds.
| Compound | ALDH1A1 IC50 | Selectivity Profile | Key Features |
| This compound | Data not publicly available | Described as a potent inhibitor. | Further characterization is required to establish its comparative efficacy and selectivity. |
| NCT-505 | 7 nM[1][2] | Highly selective over hALDH1A2 (>57 µM), hALDH1A3 (22.8 µM), hALDH2 (20.1 µM), and hALDH3A1 (>57 µM).[1] | Orally bioavailable with potent cellular activity.[2] |
| FSI-TN42 (N42) | 23 nM | Approximately 800-fold more selective for ALDH1A1 over ALDH1A2. | Orally active and irreversible inhibitor. |
| CM37 | 4.6 µM[3][4][5] | Selective for ALDH1A1 over eight other ALDH isoenzymes at a concentration of 20 µM.[4] | A competitive inhibitor that blocks the catalytic activity of ALDH1A1.[3] |
Key Secondary Functional Assays to Validate this compound Activity
To confirm the on-target effects of this compound and understand its functional consequences, a panel of cellular and in vivo assays is recommended.
Cellular ALDH1A1 Activity Assay (ALDEFLUOR™ Assay)
The ALDEFLUOR™ assay is a widely used method to identify and quantify the population of cells with high ALDH activity. Inhibition of ALDH1A1 by this compound will lead to a decrease in the fluorescent signal in this assay.
Cancer Stem Cell (CSC) Spheroid Formation Assay
ALDH1A1 is a marker for cancer stem cells, which are capable of forming three-dimensional spheroids in non-adherent culture conditions. This compound is expected to inhibit the formation and growth of these spheroids.
Cellular Viability and Cytotoxicity Assay (MTT Assay)
To assess the impact of ALDH1A1 inhibition on cell viability, a metabolic activity assay such as the MTT assay can be performed. This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
In Vivo Tumor Xenograft Model
To evaluate the efficacy of this compound in a physiological context, an in vivo tumor xenograft model is the gold standard. This involves implanting human cancer cells into immunocompromised mice and monitoring tumor growth following treatment with the inhibitor.
Detailed Experimental Protocols
ALDEFLUOR™ Assay Protocol
-
Cell Preparation: Prepare a single-cell suspension from your cell culture or tissue of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
Reagent Preparation: Activate the ALDEFLUOR™ reagent by adding the provided diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to the substrate.
-
Staining:
-
For each sample, transfer the cell suspension to two tubes: one "test" and one "control".
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Add the activated ALDEFLUOR™ reagent plus an additional amount of DEAB to the "control" tube.
-
-
Incubation: Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry:
Spheroid Formation Assay Protocol
-
Cell Seeding: Plate cancer cells at a low density (e.g., 500-5000 cells/well) in ultra-low attachment 96-well plates.
-
Treatment: Add this compound at various concentrations to the appropriate wells. Include a vehicle-only control.
-
Incubation: Culture the cells for 7-14 days, allowing spheroids to form.
-
Analysis:
MTT Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a range of concentrations of this compound and control compounds. Include untreated and vehicle-only wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[2][3][12]
In Vivo Tumor Xenograft Model Protocol (General Guideline)
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[13][14][15]
By employing these secondary functional assays, researchers can effectively confirm the biological activity of this compound, elucidate its mechanism of action at a cellular level, and evaluate its therapeutic potential in preclinical models. A direct comparison with established inhibitors will further position this compound within the landscape of ALDH1A1-targeted therapies.
References
- 1. stemcell.com [stemcell.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 癌症幹細胞腫瘤球形成程序 [sigmaaldrich.com]
- 5. stemcell.com [stemcell.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. protocols.io [protocols.io]
- 8. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for generation of multicellular spheroids through reduced gravity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of ALDH1A1 Inhibitors: ALDH1A1-IN-4 versus CM026 in Breast Cancer Models
For Immediate Release
In the landscape of targeted cancer therapy, aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target, particularly in breast cancer, where its expression is linked to cancer stem cell (CSC) populations, therapeutic resistance, and poor prognosis. This guide provides a comparative overview of two novel ALDH1A1 inhibitors, ALDH1A1-IN-4 and CM026, for researchers and drug development professionals. This report synthesizes available data on their efficacy and mechanisms of action in breast cancer models.
Introduction to ALDH1A1 in Breast Cancer
ALDH1A1 is a cytosolic enzyme that plays a pivotal role in cellular detoxification and the biosynthesis of retinoic acid (RA), a key regulator of cell differentiation.[1] In breast cancer, elevated ALDH1A1 activity is a hallmark of breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse.[2][3] ALDH1A1 contributes to therapy resistance by detoxifying chemotherapeutic agents like cyclophosphamide and by promoting pro-survival signaling pathways.[4][5] The inhibition of ALDH1A1 is therefore a promising strategy to eradicate BCSCs and overcome resistance to conventional therapies.[1][6]
Compound Profiles: this compound and CM026
While direct comparative studies between this compound and CM026 in breast cancer models are not yet available in the public domain, this guide compiles the existing data for each compound to facilitate an informed evaluation.
This compound is a potent inhibitor of ALDH1A1 with a reported half-maximal inhibitory concentration (IC50) of 0.32 μM.[1][7] Although specific studies in breast cancer models are limited, its potential to overcome cyclophosphamide resistance highlights its therapeutic promise.[7]
Preclinical Data Summary
The following tables summarize the available quantitative data for this compound and related ALDH1A1 inhibitors. Data for CM026 is inferred from a closely related compound, CM037, and should be interpreted with caution pending direct experimental validation.
Table 1: In Vitro Efficacy of ALDH1A1 Inhibitors
| Compound | Target | IC50 (ALDH1A1) | Cell Line | Reported Effect | Reference |
| This compound | ALDH1A1 | 0.32 μM | Not Specified | Potent inhibitor | [1][7] |
| CM037 (related to CM026) | ALDH1A1 | 4.6 μM | MCF-7 | Inhibition of angiogenesis | [10] |
| Disulfiram | ALDH1 | Sub-micromolar | MDA-MB-231 | Inhibition of tumor growth | [11] |
| NCT-505 | ALDH1A1 | 7 nM | MDA-MB-468 | Reduced cell viability | [12][13] |
Table 2: In Vivo Efficacy of ALDH1A1 Inhibitors
| Compound | Breast Cancer Model | Treatment Regimen | Key Findings | Reference |
| Disulfiram | MDA-MB-231 Xenograft | Not Specified | 74% tumor growth inhibition | [11] |
| DIMATE | MDA-MB-231 Xenograft | 20 mg/kg | 32% tumor growth reduction | [11] |
Mechanism of Action and Signaling Pathways
ALDH1A1 inhibition disrupts key signaling pathways integral to breast cancer progression. The primary mechanism involves the blockade of retinoic acid (RA) synthesis. This, in turn, can affect downstream pathways such as PI3K/AKT, Wnt/β-catenin, and Notch, which are crucial for maintaining cancer stem cell properties.[4][6] Furthermore, ALDH1A1 activity has been linked to the activation of the NF-κB and HIF-1α/VEGF signaling pathways, promoting inflammation and angiogenesis, respectively.[10][14]
Experimental Protocols
Standard methodologies are employed to evaluate the efficacy of ALDH1A1 inhibitors in breast cancer models. Below are representative protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7, SUM159) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or CM026 for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blotting
-
Protein Extraction: Lyse treated and untreated breast cancer cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALDH1A1, and downstream targets (e.g., p-Akt, β-catenin, HIF-1α, VEGF) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 million human breast cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.[15][16]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer this compound, CM026, or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Conclusion and Future Directions
Both this compound and CM026 represent promising candidates for targeting the ALDH1A1 pathway in breast cancer. This compound has a documented potent inhibitory activity, while the therapeutic potential of CM026 can be inferred from related compounds. The provided experimental frameworks offer a robust starting point for the direct comparative evaluation of these inhibitors in relevant breast cancer models.
Future studies should focus on:
-
Directly comparing the in vitro and in vivo efficacy of this compound and CM026 in a panel of breast cancer cell lines representing different subtypes.
-
Elucidating the precise molecular mechanisms of action for both compounds in breast cancer cells.
-
Evaluating the potential for combination therapies with existing standard-of-care treatments for breast cancer.
Such research will be instrumental in advancing the clinical translation of ALDH1A1 inhibitors for the treatment of breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Differential Functional Roles of ALDH1A1 and ALDH1A3 in Mediating Metastatic Behavior and Therapy Resistance of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde dehydrogenase 1A1 expression in breast cancer is associated with stage, triple negativity, and outcome to neoadjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helios.eie.gr [helios.eie.gr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 16. altogenlabs.com [altogenlabs.com]
Benchmarking ALDH1A1-IN-4 Against Novel ALDH1A1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target, particularly in oncology, due to its role in conferring drug resistance and maintaining cancer stem cell (CSC) populations. The development of potent and selective ALDH1A1 inhibitors is an active area of research. This guide provides an objective comparison of ALDH1A1-IN-4 against a panel of novel ALDH1A1 inhibitors, supported by available experimental data.
Data Presentation: Inhibitor Performance Comparison
The following table summarizes the key performance metrics of this compound and several novel ALDH1A1 inhibitors based on published literature. Direct comparative studies are limited, and thus, data has been compiled from individual inhibitor characterization reports.
| Inhibitor | Target | IC50 | Ki | Selectivity | Mechanism of Action | Reference |
| This compound | ALDH1A1 | 0.32 µM | Not Reported | Not Reported | Not Reported | --INVALID-LINK-- |
| NCT-501 | ALDH1A1 | 40 nM | Not Reported | High selectivity over ALDH1B1, ALDH3A1, and ALDH2 (IC50 >57 µM) | Theophylline-based inhibitor | [1][2] |
| CM37 | ALDH1A1 | 4.6 µM | 300 nM | Selective for ALDH1A1 | Competitive inhibitor | [3][4] |
| CM39 | ALDH1A | 0.9 µM | Not Reported | Not Reported | Non-covalent and reversible | [5][6] |
| Compound 974 | ALDH1A1 | 470 nM | Not Reported | Specific to ALDH1A1 | Not Reported | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of these inhibitors are outlined below.
ALDH Activity Assay (ALDEFLUOR™ Assay)
The ALDEFLUOR™ assay is a widely used method to identify and quantify the population of cells with high ALDH activity.
Principle: The ALDEFLUOR™ reagent, a fluorescent and non-toxic substrate for ALDH (BODIPY-aminoacetaldehyde or BAAA), freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a negatively charged product, BODIPY-aminoacetate (BAA), which is retained within the cell, leading to fluorescence. The intensity of fluorescence is proportional to ALDH activity. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish the baseline fluorescence and define the ALDH-positive population.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from cell culture or tissue samples at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
Control Sample: To a control tube, add DEAB, a specific ALDH1A1 inhibitor, to establish a baseline fluorescence.
-
Test Sample: Add the activated ALDEFLUOR™ reagent to the test sample.
-
Incubation: Incubate both control and test samples at 37°C for 30-60 minutes, allowing for the enzymatic conversion to occur.
-
Flow Cytometry: Analyze the cell populations using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells in the test sample that are absent in the DEAB-treated control sample.
Spheroid Formation Assay
This assay assesses the ability of cancer stem-like cells to form three-dimensional spheroids in non-adherent conditions, a characteristic of self-renewal.
Principle: Cancer stem cells, when cultured in low-attachment plates with appropriate serum-free media, can proliferate and form floating spherical colonies known as spheroids. The inhibition of spheroid formation is indicative of a compound's ability to target the CSC population.
Protocol:
-
Cell Seeding: Seed a low density of single cells (e.g., 500-1000 cells/well) in ultra-low attachment plates (e.g., Corning® Spheroid Microplates).
-
Culture Conditions: Culture the cells in a serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Inhibitor Treatment: Treat the cells with the ALDH1A1 inhibitor of interest at various concentrations.
-
Spheroid Formation: Culture for 7-14 days to allow for spheroid formation.
-
Quantification: Count the number and measure the size of spheroids formed in each well using a microscope. A reduction in the number and size of spheroids in treated wells compared to the control indicates an inhibitory effect on the self-renewal capacity of CSCs.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in ALDH1A1-mediated signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Protocol:
-
Cell Lysis: Treat cells with the ALDH1A1 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., ALDH1A1, p-AKT, β-catenin, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.
Mandatory Visualization
ALDH1A1 Signaling Pathway
Caption: ALDH1A1-mediated signaling pathways in cancer stem cells.
Experimental Workflow: ALDEFLUOR™ Assay
Caption: Workflow for assessing ALDH activity using the ALDEFLUOR™ assay.
Experimental Workflow: Spheroid Formation Assay
Caption: Workflow for the spheroid formation assay to evaluate cancer stem cell self-renewal.
References
- 1. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 2. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Targeting ALDH1A1 to enhance the efficacy of KRAS-targeted therapy through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALDH1A1 inhibitor 974 | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of ALDH1A1-IN-4
This document provides crucial safety and logistical information for the proper disposal of ALDH1A1-IN-4, a substance used by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and disposal in a laboratory setting.
Safety and Handling Precautions
According to the safety data sheet (SDS) for a related compound, this compound is not classified as a hazardous substance or mixture.[1] However, it is imperative to handle all chemical substances with care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact, follow these first-aid measures:
-
After inhalation: Move to fresh air.[1]
-
In case of skin contact: Remove contaminated clothing and rinse skin with water.[1]
-
After eye contact: Rinse out with plenty of water.[1]
-
After swallowing: Drink water (two glasses at most) and consult a physician if feeling unwell.[1]
Disposal Procedures
While this compound may not be classified as hazardous, it is essential to follow local and institutional regulations for chemical waste disposal. Do not let the product enter drains.[1] The recommended disposal method is to take up the dry material and dispose of it properly.[1]
Step-by-Step Disposal Guide:
-
Consult Institutional Guidelines: Before disposal, always consult your institution's Environmental Health and Safety (EHS) office for specific protocols regarding non-hazardous chemical waste.
-
Prepare for Disposal: Ensure you are wearing the appropriate PPE.
-
Contain the Material: If dealing with a spill, collect, bind, and pump off the substance. For routine disposal, ensure the material is in a sealed, clearly labeled container.[1]
-
Waste Collection: Dispose of the contained this compound in a designated chemical waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.
-
Documentation: Maintain a record of the disposed chemical, including the name, quantity, and date of disposal, as per your laboratory's standard operating procedures.
Quantitative Data for Disposal
| Parameter | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | Safety Data Sheet[1] |
| Toxicity Data (LD50) | No data available | Consult manufacturer's most recent safety data |
| Solubility | No data available | Consult manufacturer's product information |
| Disposal Container | Tightly closed, labeled container | General Laboratory Best Practice |
| Waste Code | To be determined by institutional EHS office | Institutional Guidelines |
Experimental Workflow for ALDH1A1 Inhibition
The following diagram illustrates a generalized experimental workflow involving an ALDH1A1 inhibitor like this compound. This workflow is a conceptual representation and may need to be adapted for specific experimental designs.
Disposal Decision Pathway
The following diagram outlines the logical steps to determine the correct disposal procedure for this compound and its associated waste.
References
Essential Safety and Operational Guide for Handling ALDH1A1-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ALDH1A1-IN-4. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials, building a foundation of trust and safety in your research endeavors.
Personal Protective Equipment (PPE) Protocol
When handling this compound, a potent small molecule inhibitor, adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety. The required PPE may vary based on the specific laboratory procedure being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Minimum PPE Requirements | Enhanced Precautions (for high-risk procedures) * |
| Reconstituting Powder | - Double chemotherapy gloves- Disposable gown- Safety goggles- N95 respirator | - Face shield (in addition to goggles)- Use of a ventilated enclosure or powder hood |
| Pipetting Solutions | - Double chemotherapy gloves- Disposable gown- Safety goggles | - Face shield (if splash risk is high) |
| Cell Culture Application | - Double chemotherapy gloves- Disposable gown- Safety glasses with side shields | - Work within a biological safety cabinet (BSC) |
| Waste Disposal | - Double chemotherapy gloves- Disposable gown- Safety goggles | - Face shield (if splash risk is high) |
*High-risk procedures include, but are not limited to, handling large quantities of the compound, potential for aerosol generation, or risk of splashing.
Experimental Workflow for Safe Handling
Following a structured workflow is critical to maintaining safety and procedural integrity when working with this compound. The diagram below outlines the recommended step-by-step process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
PPE Selection and Disposal Plan
The selection of appropriate PPE is the first line of defense. The following decision tree can guide the user in selecting the correct level of protection.
Caption: Decision Tree for Selecting Appropriate PPE.
Disposal of Used Personal Protective Equipment
Proper disposal of contaminated PPE is critical to prevent secondary exposure.
-
Segregation : All disposable PPE used when handling this compound, such as gloves, gowns, and masks, should be considered hazardous waste.
-
Collection : Immediately after use, place all contaminated PPE in a designated, clearly labeled hazardous waste container. This container should be leak-proof and have a secure lid.
-
Gloves : When doffing double gloves, remove the outer glove first and dispose of it. Then, remove the inner glove and dispose of it in the same hazardous waste container.
-
Gowns : Remove gowns in a manner that avoids contaminating personal clothing. Fold the gown inward and place it in the designated waste container.
-
Final Disposal : Hazardous waste containers must be sealed and disposed of according to your institution's and local environmental regulations for chemical waste. Never dispose of contaminated PPE in regular trash receptacles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
